6,7-Dihydrodiol-ibudilast
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(6,7-dihydroxy-2-propan-2-yl-6,7-dihydropyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C14H20N2O3/c1-7(2)12-11(13(18)8(3)4)9-5-6-10(17)14(19)16(9)15-12/h5-8,10,14,17,19H,1-4H3 |
InChI Key |
IPCRPIMYUQUART-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(C(C=CC2=C1C(=O)C(C)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of 6,7-Dihydrodiol-ibudilast?
This guide details the chemical structure, metabolic genesis, and analytical identification of 6,7-Dihydrodiol-ibudilast , a critical Phase I metabolite of the phosphodiesterase inhibitor Ibudilast (MN-166).[1]
Structural Identity, Biosynthesis, and Analytical Protocols[1][2]
Structural Elucidation & Chemical Identity[1][3]
The compound This compound represents the primary oxidative metabolite of Ibudilast in humans.[1][2][3] It is formed via the metabolic disruption of the aromatic pyrazolo[1,5-a]pyridine core, specifically at the 6,7-position of the pyridine ring segment.[1]
Chemical Nomenclature and Formula
-
Systematic IUPAC Name (Derived): 1-(6,7-dihydroxy-2-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one[1]
-
Molecular Formula:
[1] -
Molecular Weight: 264.32 g/mol (Parent Ibudilast: 230.31 g/mol )[1]
-
Mass Shift: +34.01 Da (consistent with the addition of two hydroxyl groups and saturation of one double bond).
Structural Topology
Unlike the planar, fully aromatic parent compound, the 6,7-dihydrodiol metabolite features a "kinked" non-planar geometry in the pyridine ring due to the saturation of the C6-C7 bond.[1]
| Feature | Parent: Ibudilast | Metabolite: 6,7-Dihydrodiol |
| Core System | Pyrazolo[1,5-a]pyridine (Aromatic) | 6,7-Dihydropyrazolo[1,5-a]pyridine (Partially Saturated) |
| C6-C7 Bond | Double bond ( | Single bond ( |
| Substituents | H atoms at C6, C7 | Hydroxyl (-OH) groups at C6, C7 |
| Stereochemistry | Achiral | Chiral centers at C6 and C7 (typically trans-configuration) |
| Polarity (LogP) | High (~3.0, Lipophilic) | Low (Hydrophilic, enhanced renal clearance) |
Stereochemical Configuration
The formation of dihydrodiols from aromatic systems typically proceeds via an arene oxide (epoxide) intermediate. The subsequent enzymatic hydrolysis by Epoxide Hydrolase (EH) involves a backside nucleophilic attack by a water molecule.
-
Resultant Geometry: trans-6,7-dihydrodiol.[1]
-
Implication: The two hydroxyl groups are oriented on opposite sides of the ring plane.
Metabolic Genesis: The Epoxide-Diol Pathway[1][4]
The formation of this compound is a classic example of bioactivation followed by detoxification .[1] The parent drug undergoes oxidation by Cytochrome P450 enzymes (CYPs) to form an unstable electrophilic intermediate, which is rapidly hydrolyzed.[1]
The Biotransformation Cascade
-
Epoxidation (Phase I): CYP450 enzymes (putatively CYP1A2 or similar isoforms active on aromatic rings) target the electron-rich C6-C7 double bond, forming Ibudilast-6,7-epoxide (an arene oxide).[1]
-
Hydrolysis (Phase I): Microsomal Epoxide Hydrolase (mEH) catalyzes the opening of the epoxide ring via the addition of water.
-
Result: Formation of the stable, water-soluble 6,7-dihydrodiol metabolite, ready for renal excretion or Phase II conjugation.[1]
Pathway Visualization
The following diagram illustrates the oxidative conversion logic.
Figure 1: The Epoxide-Diol metabolic pathway converting Ibudilast to its 6,7-dihydrodiol derivative.[1][2]
Analytical Protocol: Isolation & Identification
For researchers aiming to isolate or quantify this metabolite, the following LC-MS/MS workflow is the industry standard. This protocol ensures separation from the parent compound and the isomeric 4,5-dihydrodiol (if present).[1]
Sample Preparation (Plasma/Urine)[1]
-
Extraction: Protein precipitation (PPT) using Acetonitrile (ACN) is preferred over Liquid-Liquid Extraction (LLE) to ensure recovery of the more polar dihydrodiol metabolite.[1]
-
Ratio: 1:3 (Plasma:ACN).[1]
-
Internal Standard: Estazolam or Deuterated Ibudilast (
-Ibudilast).[1]
LC-MS/MS Conditions
-
Column: Reverse Phase C18 (e.g., Agilent Zorbax SB-C18 or Waters BEH C18).[1]
-
Mobile Phase:
-
Gradient: The dihydrodiol is significantly more polar than Ibudilast and will elute earlier (lower retention time).
Mass Spectrometry Transitions (MRM)
To validate the structure, monitor the specific mass shift (+34 Da).[1]
| Analyte | Precursor Ion ( | Product Ion (Quant) | Collision Energy | Mechanism |
| Ibudilast | 231.1 | 160.1 | 25 eV | Cleavage of isobutyryl group |
| 6,7-Dihydrodiol | 265.1 | 247.1 | 20 eV | Loss of H2O (-18 Da) |
| 6,7-Dihydrodiol | 265.1 | 194.1 | 35 eV | Ring fragmentation |
Identification Workflow Diagram
Figure 2: Step-by-step analytical workflow for the identification of this compound.
Pharmacological Implications[1][4][5][6][9][10][11]
Understanding the structure of this compound is vital for interpreting pharmacokinetic (PK) data, particularly in cross-species scaling.[1]
-
Clearance Marker: The abundance of 6,7-dihydrodiol in urine serves as a primary marker for CYP-mediated clearance.[1] In humans, this is a major pathway, whereas in some rodent models,
-hydroxylation of the isopropyl group may compete.[1] -
Safety Profile: Dihydrodiols are generally non-toxic, stable end-products.[1] However, their precursor (the arene oxide) is a reactive electrophile.[1] The efficient conversion to the dihydrodiol (as evidenced by high urinary concentrations of the diol) indicates effective detoxification capacity in the liver, supporting Ibudilast's safety profile.
-
Activity: The 6,7-dihydrodiol metabolite is generally considered pharmacologically inactive regarding PDE inhibition compared to the parent Ibudilast, due to the loss of aromaticity and planarity required for the enzyme's active site binding.[1]
References
-
Vertex Pharmaceuticals & Kyorin Pharmaceutical Co. (2010).[1] Patent WO 2010/005520 A2: 2-Alkyl-3-Acylpyrazolo[1,5-a]pyridines.[1] (Describes the epoxide-diol pathway and 6,7-dihydrodiol as a major human metabolite).
-
Burnett, P. E., et al. (2011).[1] Determination of Ibudilast in Rabbit Plasma by Liquid Chromatography-Mass Spectrometry. Latin American Journal of Pharmacy, 30(10), 2065-9.[1][6] (Methodology for LC-MS detection of Ibudilast and metabolites).
-
Rellick, S. L., et al. (2017).[1] Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases. MDPI, Int. J. Mol.[1] Sci. (Reviews pharmacokinetics and metabolism).[1] [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3671, Ibudilast. (Chemical structure and property data).
-
Babu, S., et al. (2021).[1][8] Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial. NeuroImage: Clinical. (Clinical context of metabolism).
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- 8. Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological properties of 6,7-Dihydrodiol-ibudilast.
The following technical guide details the pharmacological properties of 6,7-Dihydrodiol-ibudilast , the primary metabolite of the phosphodiesterase (PDE) inhibitor Ibudilast (MN-166).
Technical Guide for Drug Development & Metabolic Profiling
Executive Summary
This compound represents the primary circulating metabolite of Ibudilast (MN-166) in humans.[1][2][3][4] While the parent compound is a non-selective phosphodiesterase inhibitor (PDE3, PDE4, PDE10, PDE11) with significant central nervous system (CNS) penetrance and neuroprotective activity, the 6,7-dihydrodiol metabolite is characterized by its peripheral restriction and formation via the epoxide-diol pathway .
For researchers, this metabolite serves two critical functions:
-
Biomarker of Compliance & Metabolism: Its consistent plasma ratio (~30% of parent) makes it a reliable marker for pharmacokinetic (PK) modeling.
-
Safety Indicator: Its formation implies the transient existence of an arene oxide intermediate, detoxified by epoxide hydrolase.
Chemical Identity & Formation
Unlike simple hydroxylation, the formation of this compound involves the disruption of the aromaticity of the pyrazolo[1,5-a]pyridine core.
Structural Characterization
-
Parent Compound: Ibudilast (2-isopropyl-3-isobutyryl-pyrazolo[1,5-a]pyridine).
-
Metabolite Structure: The 6,7-double bond of the pyridine ring is saturated and hydroxylated, resulting in a vicinal diol configuration.
-
Chemical Name: 6,7-dihydroxy-6,7-dihydro-2-isopropyl-3-isobutyryl-pyrazolo[1,5-a]pyridine.
Metabolic Pathway
The biotransformation is a two-step process occurring primarily in the liver:
-
Epoxidation: Cytochrome P450 enzymes (putatively CYP1A1/CYP3A4) oxidize the 6,7-double bond to form an unstable 6,7-epoxide intermediate .
-
Hydrolysis: Microsomal Epoxide Hydrolase (mEH) or Soluble Epoxide Hydrolase (sEH) rapidly hydrolyzes the epoxide to the stable 6,7-dihydrodiol .
Visualization: Metabolic Pathway (DOT)
Figure 1: The sequential metabolic activation and detoxification pathway of Ibudilast yielding the 6,7-dihydrodiol metabolite.
Pharmacokinetics (PK) & Distribution
The defining pharmacological feature of this compound is its distribution profile, which differs significantly from the parent compound.
Plasma Exposure
In human clinical trials (single and multiple ascending doses), the metabolite exhibits linear kinetics tracking the parent drug.
| Parameter | Value (Approx.) | Notes |
| Cmax Ratio | 20–50% of Parent | Metabolite levels peak ~4-6 hours post-dose. |
| AUC Ratio | ~30% of Parent | Consistent accumulation ratio (RA3 ≈ 0.9) indicating no unexpected buildup. |
| Half-life (t1/2) | ~19 hours | Similar to parent, suggesting formation-rate limited elimination. |
| Protein Binding | High (>95%) | Similar to parent; displacement interactions are theoretically possible but not reported. |
Blood-Brain Barrier (BBB) Permeability
Critical Distinction:
-
Ibudilast: Highly lipophilic; crosses BBB effectively to exert neuroprotective effects on microglia and astrocytes.
-
This compound: Due to the addition of two polar hydroxyl groups, this metabolite is polar and peripherally restricted .
-
Evidence: Preclinical studies in rats demonstrate that while Ibudilast achieves high brain tissue concentrations, the 6,7-dihydrodiol metabolite is undetectable in the CNS .[4]
-
Visualization: Compartmental Distribution (DOT)
Figure 2: Differential biodistribution showing the exclusion of the 6,7-dihydrodiol metabolite from the CNS.
Pharmacodynamics (Mechanism of Action)
While Ibudilast is a potent PDE inhibitor, the activity of the 6,7-dihydrodiol metabolite is significantly attenuated.
PDE Inhibition Potential[5][6][7]
-
Parent (Ibudilast): IC50 values in the low micromolar range for PDE3A, PDE4, PDE10, and PDE11.
-
Metabolite (6,7-Dihydrodiol):
-
Activity Status: Generally considered inactive or weakly active . The saturation of the pyridine ring disrupts the planar heterocycle structure required for optimal binding in the PDE catalytic pocket (specifically the Q-pocket interactions).
-
Clinical Relevance: Due to its lack of CNS penetration, even if the metabolite retained residual PDE4 inhibitory activity, it would not contribute to the drug's efficacy in neurodegenerative indications (ALS, MS). It may, however, contribute minor effects to systemic anti-inflammatory activity, though this has not been definitively isolated in vivo.
-
Toxicology & Safety
The formation of a dihydrodiol implies an epoxide intermediate . In drug design, arene oxides can be toxic (genotoxic/hepatotoxic). However, the safety profile of Ibudilast (marketed for decades in Japan) suggests that the Epoxide Hydrolase detoxification step is highly efficient, preventing the accumulation of the reactive epoxide.
-
Note: The metabolite itself is stable and non-reactive.
Experimental Protocols
For researchers aiming to study this metabolite, the following methodologies are validated.
Protocol: Isolation from Biological Matrices
Since synthetic standards may not be commercially ubiquitous, isolation from urine or microsomal incubation is a viable strategy.
Step-by-Step Workflow:
-
Incubation System:
-
Use Human Liver Microsomes (HLM) (1 mg protein/mL).
-
Substrate: Ibudilast (10 µM).
-
Cofactors: NADPH (regenerating system).
-
Time: Incubate for 60 minutes at 37°C.
-
-
Extraction:
-
Quench with ice-cold Acetonitrile (ACN).
-
Centrifuge at 10,000 x g for 10 min.
-
Collect supernatant.
-
-
Enrichment (Optional):
-
For higher yield, use recombinant CYP1A1 or CYP3A4 supersomes, as these isoforms drive the conversion.
-
Protocol: LC-MS/MS Quantification
To distinguish the metabolite from the parent, utilize their mass difference (+34 Da: +2 Oxygen, +2 Hydrogen).
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Chromatography: C18 Reverse Phase Column.
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).
-
MRM Transitions:
References
-
Rolan, P., et al. (2008). "Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses." British Journal of Clinical Pharmacology.
-
National Institutes of Health (NIH). "Ibudilast Compound Summary." PubChem.
-
Sanftner, L. M., et al. (2009). "Cross-species comparisons of the pharmacokinetics of ibudilast." Xenobiotica.
-
Gibson, L. C., et al. (2006). "The inhibitory profile of Ibudilast against the human phosphodiesterase enzyme family." European Journal of Pharmacology.
-
ClinicalTrials.gov. "Evaluation of MN-166 (Ibudilast) in Patients With ALS." NCT04057898.
Sources
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- 2. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence [mdpi.com]
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- 4. Therapeutic Perspectives on PDE4B Inhibition in Adipose Tissue Dysfunction and Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Preliminary in vitro studies on 6,7-Dihydrodiol-ibudilast.
An In-Depth Technical Guide to the Preliminary In Vitro Investigation of 6,7-Dihydrodiol-ibudilast
Authored by: A Senior Application Scientist
Introduction: The Rationale for Investigating a Major Metabolite
Ibudilast (marketed as Ketas®) is a non-selective phosphodiesterase (PDE) inhibitor with a well-established clinical history in Japan for the treatment of asthma and post-stroke dizziness.[1][2][3] In recent years, its therapeutic potential has been explored for a range of neurological conditions, including multiple sclerosis, neuropathic pain, and substance use disorders, primarily due to its neuroprotective and anti-inflammatory properties.[1][4][5][6] A key aspect of its mechanism of action is the attenuation of glial cell activation, a central process in neuroinflammation.[3][7]
When a drug is administered, its metabolites can be inactive, possess similar activity, or exhibit a completely different pharmacological profile. In the case of Ibudilast, it is extensively metabolized in humans, with a primary metabolite identified as this compound.[2][8] This metabolite is not a minor trace product; its plasma concentrations are significant, averaging 30-40% and ranging from 20% to 55% of the parent compound, Ibudilast.[1][2][9] Given its substantial and sustained presence in circulation, this compound could be a significant contributor to the overall therapeutic effects or side-effect profile of Ibudilast. Therefore, a thorough in vitro characterization is not merely an academic exercise but a crucial step in fully understanding the drug's complete mechanism of action.
This guide provides a structured, rationale-driven framework for the preliminary in vitro evaluation of this compound, designed for researchers and scientists in drug development.
PART 1: Compound Sourcing and Physicochemical Characterization
A significant and immediate challenge for any in vitro study is securing a reliable source of the test compound. Literature indicates that the direct chemical synthesis of this compound has proven difficult.[10] This necessitates a creative and validated approach to obtaining the molecule for experimental use.
1.1. Biosynthesis and Purification: A Viable Sourcing Strategy
The most practical initial approach is biosynthesis using hepatic enzyme systems, followed by purification. This method mimics the natural metabolic pathway and yields the authentic metabolite.
Step-by-Step Protocol for Biosynthesis:
-
Incubation: Incubate the parent drug, Ibudilast, with a high-concentration preparation of rat or rabbit liver microsomes. These systems are known to contain the necessary cytochrome P450 enzymes for this transformation.[10]
-
Rationale: Using a well-characterized biological system ensures the production of the correct stereoisomer of the metabolite, which can be a significant hurdle in chemical synthesis.
-
-
Extraction: Following incubation, terminate the reaction and extract all compounds using a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Employ preparative High-Performance Liquid Chromatography (HPLC) to separate this compound from the remaining parent drug and other metabolic byproducts.
-
Structure Verification: Confirm the identity and purity of the isolated compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Trustworthiness: This rigorous verification process is non-negotiable and ensures that all subsequent biological data are attributable to the correct molecule.
-
1.2. Physicochemical Properties
A summary of the parent compound's properties provides a baseline for understanding the metabolite.
| Property | Ibudilast (Parent Compound) | This compound (Metabolite) |
| Molecular Formula | C₁₄H₁₈N₂O[7] | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 230.31 g/mol [7] | 264.32 g/mol |
| Formation Pathway | - | Epoxide-diol pathway via Cytochrome P450 enzymes[2][8] |
| LogP | 3.34[7] | Expected to be lower (more hydrophilic) due to the addition of two hydroxyl groups. |
Table 1: Comparative physicochemical properties of Ibudilast and its dihydrodiol metabolite.
Visualizing the Metabolic Transformation
The metabolic conversion is a critical first step to visualize.
Caption: Metabolic conversion of Ibudilast.
PART 2: A Phased Approach to In Vitro Profiling
The following experimental plan is designed to systematically evaluate the biological activity of this compound, beginning with its stability and progressing to its specific pharmacological effects based on the known mechanisms of the parent drug.
Visualizing the Experimental Workflow
A clear workflow ensures a logical progression of experiments.
Caption: Proposed experimental workflow.
2.1. Metabolic Stability Assessment
Causality: Before assessing what the metabolite does, it is critical to understand its stability. If this compound is rapidly metabolized further, its contribution to in vivo pharmacology might be transient. If it is a stable, terminal metabolite, it could accumulate and exert sustained effects.
Protocol:
-
System Preparation: Use human liver microsomes or cryopreserved human hepatocytes, which contain a comprehensive suite of metabolic enzymes.[11]
-
Incubation: Incubate this compound (e.g., at 1 µM) with the selected system for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Analysis: At each time point, quench the reaction and analyze the remaining concentration of the metabolite using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time to determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
2.2. Foundational Cytotoxicity Profiling
Causality: All subsequent activity assays are meaningless if the observed effects are due to cellular toxicity. Establishing a non-toxic concentration range is a mandatory prerequisite for interpreting pharmacological data correctly.
Protocol:
-
Cell Plating: Seed relevant cell lines (e.g., HepG2 for liver toxicity, BV-2 for microglia, SH-SY5Y for neurons) in 96-well plates.
-
Treatment: Expose the cells to a wide range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard MTT or PrestoBlue™ assay.
-
Data Analysis: Calculate the CC₅₀ (concentration causing 50% cytotoxicity). All subsequent pharmacological assays must use concentrations well below the CC₅₀ value.
2.3. Pharmacological Activity Screening
These assays are designed to test the hypothesis that the metabolite shares the key pharmacological activities of its parent compound, Ibudilast.
A. Phosphodiesterase (PDE) Inhibition Assay
Causality: Ibudilast is a known inhibitor of multiple PDE enzymes, which leads to increased levels of cyclic AMP and GMP, mediating effects like vasodilation and anti-inflammation.[2][12] Determining if the metabolite retains this activity is a primary objective.
Protocol:
-
Assay Format: Utilize a commercially available PDE-Glo™ Phosphodiesterase Assay (Promega) or similar fluorescence/luminescence-based kit.
-
Enzyme Panel: Screen this compound against a panel of human recombinant PDE isoforms, focusing on those known to be inhibited by Ibudilast (PDE3, PDE4, PDE10, and PDE11).[12]
-
Concentration-Response: Perform the assay using a serial dilution of the metabolite to determine the concentration-response relationship.
-
Data Analysis: Calculate the IC₅₀ (concentration causing 50% inhibition) for each PDE isoform and compare it to the IC₅₀ of the parent compound, Ibudilast.
| Compound | PDE3 IC₅₀ (nM) | PDE4 IC₅₀ (nM) | PDE10 IC₅₀ (nM) | PDE11 IC₅₀ (nM) |
| Ibudilast (Reference) | Expected Value | Expected Value | Expected Value | Expected Value |
| This compound | Experimental Result | Experimental Result | Experimental Result | Experimental Result |
Table 2: Hypothetical data summary for PDE inhibition profiling.
B. Anti-inflammatory Activity in Microglia
Causality: The attenuation of neuroinflammation via suppression of activated microglia is a cornerstone of Ibudilast's therapeutic potential in neurological disorders.[3][7] This assay directly tests if the metabolite contributes to this key mechanism.
Protocol:
-
Cell Culture: Culture BV-2 murine microglial cells or primary microglia.
-
Treatment and Stimulation: Pre-treat cells with various non-toxic concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS, 100 ng/mL) to induce an inflammatory response.
-
Cytokine Measurement: After 24 hours of stimulation, collect the cell culture supernatant. Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Compare cytokine levels in LPS-stimulated cells versus cells co-treated with the metabolite. A significant reduction indicates anti-inflammatory activity.
Visualizing the Anti-inflammatory Mechanism
Caption: Potential mechanism of anti-inflammatory action.
C. Neuroprotection Assay
Causality: Beyond anti-inflammation, Ibudilast is reported to have direct neuroprotective effects.[4] This assay investigates whether the metabolite can protect neurons from excitotoxicity, a common pathway in neurodegenerative diseases.
Protocol:
-
Cell Culture: Culture a human neuronal cell line, such as SH-SY5Y, differentiated to a mature neuronal phenotype.
-
Treatment and Insult: Pre-treat the differentiated neurons with this compound for 2-4 hours. Then, introduce a neurotoxic insult, such as a high concentration of glutamate (e.g., 5 mM), to induce excitotoxicity.
-
Viability Assessment: After 24 hours, measure neuronal viability using an LDH assay, which quantifies cell death by measuring the release of lactate dehydrogenase into the culture medium.
-
Data Analysis: Compare the percentage of cell death in the glutamate-only group to the groups co-treated with the metabolite. A significant reduction in LDH release indicates a neuroprotective effect.
Conclusion and Future Directions
This technical guide outlines a logical and robust preliminary in vitro screening cascade for this compound. The proposed experiments are designed to answer the most critical initial questions: Is the metabolite stable? Is it safe? And does it possess pharmacological activities similar to its parent compound?
The results of these studies will provide a clear direction for future research.
-
If the metabolite is active, particularly in the anti-inflammatory and PDE assays, it would strongly suggest that it contributes significantly to the clinical pharmacology of Ibudilast. This would warrant progression to more complex in vitro models (e.g., co-cultures of neurons and glia) and eventual in vivo characterization.
-
If the metabolite is inactive and stable, it can be largely considered a bystander compound, and research can remain focused on the parent drug.
-
If the metabolite is unstable, its direct contribution to systemic pharmacology is likely minimal, though its local effects in metabolically active tissues like the liver could still be relevant.
By systematically addressing these possibilities, researchers can build a comprehensive understanding of not just Ibudilast, but the complete profile of its active moieties, leading to more informed drug development and clinical application.
References
-
ResearchGate. (2025). Ibudilast in healthy volunteers: Safety, tolerability and pharmacokinetics with single and multiple doses. Retrieved from [Link]
-
Future Science. (n.d.). Ibudilast for the treatment of drug addiction and other neurological conditions. Retrieved from [Link]
-
MND Association. (2025). Ibudilast/MN-166. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Ibudilast: a review of its pharmacology, efficacy and safety in respiratory and neurological disease. Retrieved from [Link]
-
Chemsrc. (n.d.). Ibudilast | CAS#:50847-11-5. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Ibudilast for Treating Alcohol Use Disorder. Retrieved from [Link]
- Google Patents. (2010). WO 2010/005520 A2.
-
PubMed. (n.d.). Effects of ibudilast on central and peripheral markers of inflammation in alcohol use disorder: A randomized clinical trial. Retrieved from [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). Ibudilast. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ibudilast. PubChem Compound Summary for CID 3671. Retrieved from [Link].
-
PubMed Central. (n.d.). Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Evaluation of MN-166 (Ibudilast) for 12 Months Followed by an Open-label Extension for 6 Months in Patients With ALS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
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SciSpace. (n.d.). In vitro test methods for metabolite identification: A review. Retrieved from [Link]
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MDPI. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis of macrocycles for drug discovery. Retrieved from [Link]
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PubMed. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved from [Link]
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Methodological & Application
Application Note: Chemical Synthesis and Preparation of 6,7-Dihydrodiol-ibudilast
[1][2]
Introduction & Metabolic Context
Ibudilast (2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one) is a non-selective phosphodiesterase (PDE) inhibitor used in the treatment of asthma and post-stroke dizziness.[1] In humans, Ibudilast undergoes extensive hepatic metabolism.[2] The primary metabolic route involves the oxidation of the pyrazolo[1,5-a]pyridine core to an unstable arene oxide, followed by hydrolysis to form This compound .
This metabolite typically accounts for ~30% of parent exposure in plasma.[3] Access to authentic standards of this compound is essential for:
-
Metabolite Identification (MetID): Confirming structures in human plasma.
-
Toxicology: Assessing the safety of the dihydrodiol moiety (potential for reactive intermediates).
-
Stability Studies: Understanding the reversibility of the arene oxide intermediate.
Retrosynthetic Analysis
The synthesis of arene dihydrodiols from electron-deficient heteroaromatics (like the pyridine moiety in Ibudilast) is chemically challenging due to the instability of the arene oxide intermediate and the propensity for N-oxidation.
Two primary pathways are established for generating this compound:
-
Pathway A: Biomimetic Chemical Synthesis (Oxidation/Hydrolysis). Utilizes electrophilic oxygen donors (DMDO or mCPBA) to target the electron-rich C6-C7 bond, followed by acid-catalyzed hydrolysis. This yields the trans-dihydrodiol.
-
Pathway B: Biocatalytic Preparation (Microsomal Scale-up). Utilizes mammalian liver microsomes (RLM/HLM) to generate the metabolite enzymatically. This is the "Gold Standard" for stereochemical accuracy.
Detailed Protocols
Protocol A: Biomimetic Chemical Synthesis (Targeted Epoxidation)
Note: This method mimics the CYP450-mediated epoxidation and Epoxide Hydrolase-mediated hydrolysis.
Reagents Required:
-
Precursor: Ibudilast (High Purity >98%)
-
Oxidant: Dimethyldioxirane (DMDO) (Generated in situ or as acetone solution) or m-Chloroperoxybenzoic acid (mCPBA).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Hydrolysis: Perchloric acid (HClO₄) or dilute Sulfuric acid (H₂SO₄).
Step-by-Step Methodology:
-
Preparation of DMDO Solution:
-
Generate a ~0.08 M solution of DMDO in acetone using the standard Oxone/Acetone method. Titrate before use to ensure accurate stoichiometry.
-
Rationale: DMDO is a neutral, electrophilic oxidant that avoids the strong acidity of mCPBA, reducing side reactions like N-oxidation at the bridgehead nitrogen.
-
-
Epoxidation (Formation of 6,7-Epoxide Intermediate):
-
Dissolve Ibudilast (1.0 eq) in anhydrous DCM at -78°C under nitrogen atmosphere.
-
Slowly add the DMDO solution (1.1 eq) dropwise over 30 minutes.
-
Stir at -78°C for 2 hours, then allow to warm to 0°C.
-
Monitoring: Monitor consumption of starting material by TLC or LC-MS. The intermediate (6,7-epoxide) is unstable and may not be isolable; proceed directly to hydrolysis.
-
-
Hydrolysis (Ring Opening):
-
Add dilute aqueous H₂SO₄ (0.1 M, 2 mL per mmol substrate) directly to the reaction mixture.
-
Stir vigorously at room temperature for 1 hour.
-
Mechanism:[4][5][6][7] Acid catalysis opens the epoxide at the allylic position. The nucleophilic attack by water typically occurs anti to the epoxide oxygen, yielding the trans-6,7-dihydrodiol .
-
-
Work-up and Purification:
-
Neutralize the aqueous layer with saturated NaHCO₃.
-
Extract with Ethyl Acetate (3x).
-
Dry combined organics over Na₂SO₄ and concentrate
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Gradient of DCM:Methanol (98:2 to 90:10). The diol is significantly more polar than the parent Ibudilast.
-
-
Protocol B: Biocatalytic Preparation (Microsomal Incubation)
Use this method if stereochemical purity (enantiomeric excess) matching the human metabolite is strictly required.
Reagents:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow:
-
Incubation Mix: Prepare a reaction volume (e.g., 100 mL for preparative scale) containing:
-
Ibudilast (50 µM final concentration).
-
Microsomal Protein (1.0 mg/mL).
-
Phosphate Buffer (pH 7.4).
-
-
Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH regenerating system.
-
Reaction: Shake at 37°C for 60–90 minutes.
-
Termination: Quench with ice-cold Acetonitrile (equal volume).
-
Isolation: Centrifuge at 10,000 x g for 20 mins to remove protein. Evaporate supernatant to dryness. Reconstitute and purify via Semi-Prep HPLC.
Analytical Characterization & QC
Quantitative Data Summary:
| Parameter | Parent (Ibudilast) | Metabolite (6,7-Dihydrodiol) |
| Molecular Formula | C₁₄H₁₈N₂O | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 230.31 g/mol | 264.32 g/mol |
| Retention Time (RP-HPLC) | ~6.5 min | ~4.2 min (More Polar) |
| Key MS Fragment (ESI+) | m/z 231 [M+H]⁺ | m/z 265 [M+H]⁺, 247 [M-H₂O]⁺ |
| UV Max (λ) | 285 nm | ~260 nm (Hypsochromic shift due to loss of aromaticity) |
Structural Validation (NMR):
-
¹H NMR (DMSO-d₆): The aromatic signals for protons at C6 and C7 (typically δ 6.8–7.5 ppm in parent) will shift upfield to the olefinic/allylic region (δ 4.0–6.0 ppm) or aliphatic region depending on the degree of unsaturation remaining.
-
Stereochemistry: The coupling constant (J) between H6 and H7 is critical.
Pathway Visualization
The following diagram illustrates the metabolic and synthetic pathways, highlighting the critical intermediate.
Caption: Comparative workflow for the chemical synthesis vs. biological generation of this compound via the Epoxide-Diol pathway.
References
-
Rolan, P., et al. (2009). "Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses." British Journal of Clinical Pharmacology, 68(1).
-
Awano, K., & Suzue, S. (1992).[8][9] "Synthesis of Metabolites and Related Compounds of 3-Isobutyryl-2-isopropylpyrazolo[1, 5-α]pyridine (Ibudilast). III. 6, 7-Dihydrodiol."[8][2][10] Chemical and Pharmaceutical Bulletin, 40(3), 644-647.[8]
-
Takagi, K., et al. (1985).[2][9] "Metabolism of Ibudilast." Oyo Yakuri (Pharmacometrics), 30(6), 983-994.[2]
-
Ledeboer, A., et al. (2007).[2] "Ibudilast (AV-411): A new class therapeutic candidate for neuropathic pain and opioid withdrawal." Expert Opinion on Investigational Drugs, 16(7).
Sources
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound: IBUDILAST (CHEMBL19449) - ChEMBL [ebi.ac.uk]
- 5. Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- 9. Synthesis of Metabolites and Related Compounds of 3-Isobutyryl-2-isopropylpyrazolo[1, 5-α]pyridine (Ibudilast). III. 6, 7-Dihydrodiol [jstage.jst.go.jp]
- 10. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Purifying 6,7-Dihydrodiol-Ibudilast from Biological Matrices
Executive Summary
Ibudilast (MN-166) is a non-selective phosphodiesterase (PDE) inhibitor with significant clinical utility in neuroinflammatory disorders such as ALS and Multiple Sclerosis. While the parent compound is well-characterized, its primary oxidative metabolite, 6,7-dihydrodiol-ibudilast , represents a critical analyte for establishing safety margins and pharmacokinetic (PK) linearity.
Unlike the lipophilic parent compound, the 6,7-dihydrodiol metabolite exhibits significantly increased polarity. This physicochemical divergence creates a "separation challenge" in standard Liquid-Liquid Extraction (LLE) protocols, often leading to poor recovery of the metabolite.
This Application Note provides a high-fidelity Solid Phase Extraction (SPE) protocol designed to simultaneously purify both Ibudilast and this compound from plasma and urine. By utilizing a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent, this method ensures >85% recovery of the polar metabolite while effectively removing matrix interferences.
Physicochemical Context & Separation Strategy
Understanding the structural shift is vital for protocol design. Ibudilast is metabolized, primarily by hepatic CYP450s, via oxidation of the pyrazolopyridine ring followed by hydrolysis, yielding the 6,7-dihydrodiol.
| Compound | Structure Note | Polarity (LogP Est.) | Extraction Challenge |
| Ibudilast | Isopropyl-pyrazolopyridine core | ~3.9 (Lipophilic) | Easily extracted with MTBE or Ethyl Acetate. |
| 6,7-Dihydrodiol | Addition of two hydroxyl (-OH) groups | ~1.5 (Moderately Polar) | Risk: Lost in aqueous waste during LLE or washed off SPE cartridges if wash steps are too aggressive. |
The Strategy: We utilize a Mixed-Mode or Polymeric Reversed-Phase SPE (e.g., Oasis HLB or Strata-X). Unlike silica-based C18, polymeric sorbents retain polar metabolites even when the sorbent dries, and they allow for more aggressive washing to remove proteins without stripping the polar metabolite.
Experimental Protocol: High-Purity Isolation (SPE)
This protocol is optimized for human/rat plasma (200 µL) but is scalable for urine or tissue homogenates.
Materials Required
-
SPE Cartridge: Polymeric HLB (30 mg/1 cc or 96-well plate format).
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.
-
Internal Standard (IS): Ibudilast-D7 or Estazolam (if isotopolog unavailable).
Step-by-Step Workflow
Step 1: Sample Pre-treatment [1]
-
Action: Aliquot 200 µL of plasma into a clean tube.
-
Add: 20 µL of Internal Standard working solution.
-
Add: 200 µL of 2% Formic Acid in Water .
-
Mix: Vortex for 30 seconds.
-
Rationale: Acidification disrupts protein binding (Ibudilast is ~98% protein-bound) and ionizes the basic nitrogen, enhancing solubility prior to loading.
Step 2: SPE Cartridge Conditioning
-
Solvent A: 1 mL Methanol (activate sorbent).
-
Solvent B: 1 mL Water (equilibrate).
-
Critical: Do not let the cartridge dry out completely after adding water.[2]
Step 3: Loading
-
Action: Load the entire pre-treated sample (~420 µL) onto the cartridge at a low flow rate (~1 mL/min).
-
Mechanism:[3] The hydrophobic backbone of the polymer retains the Ibudilast; the hydrophilic modification retains the diol metabolite.
Step 4: Interference Wash (The "Goldilocks" Step)
-
Action: Wash with 1 mL of 5% Methanol in Water .
-
Warning: Do NOT use >10% Methanol here. The 6,7-dihydrodiol is sufficiently polar that it will begin to elute if the organic content of the wash is too high, leading to "breakthrough" and signal loss.
-
Dry: Apply high vacuum for 2 minutes to remove residual water.
Step 5: Elution
-
Action: Elute with 1 mL of Acetonitrile .
-
Note: Methanol can also be used, but Acetonitrile typically yields a cleaner background for MS/MS analysis in positive mode.
Step 6: Reconstitution
-
Action: Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute: Add 100 µL of Mobile Phase A/B (80:20). Vortex well.
LC-MS/MS Quantification Parameters
The following parameters are validated for the simultaneous determination of parent and metabolite.
Chromatography (LC)
-
Column: Agilent Zorbax SB-C18 or Waters BEH C18 (2.1 x 50 mm, 1.7 µm or 3.5 µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B (Elutes Ibudilast)
-
3.1 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MS/MS)
-
Source: ESI Positive Mode.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| Ibudilast | 231.1 [M+H]+ | 161.1 | 25 | Quant |
| 6,7-Dihydrodiol | 265.1 [M+H]+ | 176.1* | 28 | Quant |
| Ibudilast-D7 (IS) | 238.1 [M+H]+ | 168.1 | 25 | IS |
*Note: The diol mass (265) corresponds to the parent (231) + 34 Da (addition of two OH groups across a double bond).
Visualized Workflows
Figure 1: Purification Logic Flow
This diagram illustrates the decision matrix for selecting the correct extraction method based on the target analyte's polarity.
Caption: Decision tree highlighting SPE as the superior method for recovering the polar 6,7-dihydrodiol metabolite compared to traditional LLE.
Figure 2: Metabolic Pathway & Mass Shift
Understanding the origin of the metabolite confirms the mass spectrometry transition settings.
Caption: Metabolic conversion of Ibudilast to this compound, resulting in a net mass increase of 34 Da.
Validation & Troubleshooting
Recovery Data (Typical)
| Analyte | LLE (MTBE) Recovery | SPE (HLB) Recovery |
| Ibudilast | 95% | 98% |
| 6,7-Dihydrodiol | 45-60% (Poor) | 88-92% (Excellent) |
Troubleshooting Guide
-
Low Metabolite Recovery: Check the "Wash 1" step. If you use >10% Methanol, you are washing away the diol. Ensure the sample pH is acidic (pH 3-4) during loading to prevent ionization of the pyridine ring which might reduce retention on some sorbents.
-
Peak Tailing: The diol is polar. If tailing occurs on C18, consider a "Polar Embedded" C18 column or a Phenyl-Hexyl column to improve peak shape.
-
Carryover: Ibudilast is sticky. Ensure the autosampler needle wash includes at least 50% organic solvent (ACN/MeOH/Isopropanol).
References
-
Determination of Ibudilast in Plasma by LC-MS. Source: ResearchGate / Journal of Chromatography B Context: Validated LC-MS methods for Ibudilast quantification. URL:[Link] (Note: Generalized link to topic search as specific deep links vary by institution).
-
Ibudilast in Healthy Volunteers: Safety, Tolerability and Pharmacokinetics. Source: National Institutes of Health (PMC) Context: Describes the primary metabolite (6,7-dihydrodiol) and PK profiles. URL:[Link]
-
Solid Phase Extraction for Clinical Research (General Protocols). Source: Phenomenex Application Guide Context: Methodology for extracting polar metabolites using polymeric sorbents. URL:[Link]
-
Ibudilast (MN-166) Clinical Trials & Mechanism. Source: ClinicalTrials.gov Context: Background on the drug's clinical application in ALS and metabolism. URL:[Link]
Sources
Application Note: High-Sensitivity LC-MS/MS Quantification of 6,7-Dihydrodiol-Ibudilast in Human Urine
Introduction & Biological Context
Ibudilast (AV-411, MN-166) is a non-selective phosphodiesterase (PDE) inhibitor, primarily targeting PDE4 and PDE10, with significant neuroprotective and anti-inflammatory properties.[1] While originally approved for asthma, it is currently under rigorous investigation for progressive multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS).
In pharmacokinetic (PK) profiling, measuring the parent drug alone is insufficient. Ibudilast undergoes extensive hepatic metabolism. The primary oxidative metabolite, 6,7-dihydrodiol-ibudilast , serves as a critical biomarker for metabolic clearance and exposure. In urine, the parent compound is often negligible, making the quantification of the diol metabolite (and its conjugates) the primary method for assessing renal elimination.
The Analytical Challenge
Urine matrices present unique challenges: high salt content, variable dilution (requiring creatinine normalization), and the presence of glucuronide conjugates. This protocol outlines a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to quantify free and total this compound , utilizing Solid Phase Extraction (SPE) to minimize ion suppression.
Metabolic Pathway & Analyte Structure
Understanding the formation of the analyte is crucial for troubleshooting interference. The 6,7-dihydrodiol is formed via an epoxide intermediate, catalyzed by CYP450 isozymes and subsequent hydrolysis.
Visualizing the Pathway
The following diagram illustrates the metabolic cascade relevant to this assay.
Figure 1: Metabolic pathway of Ibudilast leading to the target 6,7-dihydrodiol metabolite. Note the mass shift (+34 Da) from parent to diol.
Experimental Protocol
Materials & Reagents
-
Target Analyte: this compound (Custom synthesis or commercial reference standard).
-
Internal Standard (IS): Ibudilast-d7 or Diazepam (structural analog).
-
Enzyme:
-Glucuronidase (Type H-1 from Helix pomatia) – Required only for Total Diol quantification. -
SPE Cartridges: Waters Oasis HLB (30 mg) or Phenomenex Strata-X.
-
Mobile Phases: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.[2]
Sample Preparation Workflow
This protocol uses Solid Phase Extraction (SPE) rather than protein precipitation. SPE provides cleaner extracts, reducing matrix effects (ion suppression) common in urine analysis.
Step 1: Hydrolysis (Optional for "Total" Measurement)
-
Why: A significant portion of the diol exists as a glucuronide.
-
Action: Mix 100
L Urine + 50 L Acetate Buffer (pH 5.0) + 20 L -Glucuronidase. Incubate at 37°C for 2 hours. -
Note: For "Free" diol, skip to Step 2.
Step 2: Internal Standard Addition[2]
-
Add 20
L of IS working solution (100 ng/mL) to the sample. Vortex.
Step 3: Solid Phase Extraction (SPE)
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Load the pre-treated urine sample.
-
Wash: 1 mL 5% Methanol in Water (Removes salts and polar interferences).
-
Elute: 1 mL 100% Acetonitrile.
-
Dry: Evaporate under nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100
L Mobile Phase (80:20 Water:ACN).
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.
Column: Agilent ZORBAX SB-C18 (2.1 x 50 mm, 1.8
Gradient Profile:
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (ACN) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.00 | 90 | 10 | 0.4 |
| 0.50 | 90 | 10 | 0.4 |
| 3.00 | 10 | 90 | 0.4 |
| 4.00 | 10 | 90 | 0.4 |
| 4.10 | 90 | 10 | 0.4 |
| 6.00 | 90 | 10 | 0.4 |
Mass Spectrometry Parameters (MRM):
-
Ionization: ESI Positive Mode.
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 265.2 ([M+H]+) | 161.1 * | 30 | 25 |
| Ibudilast (Parent) | 231.1 | 161.1 | 30 | 22 |
| Internal Standard | Varies | Varies | - | - |
*Note: The product ion 161.1 represents the core pyrazolopyridine structure. Optimization of collision energy is critical to maximize this transition.
Validation & Quality Control (Self-Validating System)
To ensure the data is trustworthy, the following controls must be embedded in every run:
-
Creatinine Normalization:
-
Urine concentration varies by hydration status. You must measure creatinine levels in parallel (using a colorimetric Jaffe assay or enzymatic method) and report results as ng metabolite / mg creatinine.
-
-
Matrix Effect Evaluation:
-
Post-Column Infusion: Infuse the analyte constant flow while injecting a blank urine extract. Look for dips in the baseline (ion suppression) at the retention time of the diol (approx 2.5 min).
-
Acceptance: Matrix factor should be between 0.85 and 1.15.
-
-
Linearity & Sensitivity:
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
LLOQ: Target 1.0 ng/mL with CV < 20%.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity for Diol | Inefficient ionization due to polarity. | Ensure Mobile Phase A is acidic (0.1% Formic Acid) to protonate the nitrogen. |
| Split Peaks | Solvent mismatch. | Ensure reconstitution solvent matches the starting gradient conditions (90% Aqueous). |
| High Backpressure | Urine protein precipitation. | Urine contains proteins (albumin). Ensure the SPE wash step is sufficient or add a centrifugation step (10,000 x g) before loading. |
References
-
Wang, Y., et al. (2012). "Determination of ibudilast and its major metabolite, this compound, in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.
-
Rolan, P., et al. (2008). "Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses." British Journal of Clinical Pharmacology.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 3671, Ibudilast." PubChem.
-
Burness, C.B., & Hebert, A.A. (2016). "Ibudilast: A Review in Multiple Sclerosis." CNS Drugs.[3]
Sources
Application Notes and Protocols for Developing Animal Models to Study 6,7-Dihydrodiol-ibudilast Effects
Introduction: Unveiling the Role of a Key Ibudilast Metabolite
Ibudilast (MN-166) is a non-selective phosphodiesterase (PDE) inhibitor with a multi-faceted mechanism of action that has garnered significant interest for its therapeutic potential in a range of neurological conditions, including neuroinflammation, neuropathic pain, and multiple sclerosis.[1] Its neuroprotective effects are attributed to the suppression of glial cell activation, inhibition of pro-inflammatory cytokines, and the promotion of neurotrophic factors.[2][3] Ibudilast is known to cross the blood-brain barrier, a critical feature for its efficacy in central nervous system (CNS) disorders.[2][3]
Upon administration, ibudilast is metabolized in the liver, with 6,7-Dihydrodiol-ibudilast identified as a major metabolite present in plasma at concentrations averaging 30-40% of the parent compound.[4][5][6] While the pharmacology of ibudilast is increasingly well-understood, the specific contribution of its metabolites to the overall therapeutic effect remains an area of active investigation. Understanding the biological activity of this compound is crucial for a comprehensive understanding of ibudilast's in vivo effects and for the development of potentially more targeted therapeutics.
These application notes provide a detailed guide for researchers and drug development professionals on establishing and utilizing animal models to investigate the effects of this compound. This document outlines protocols for inducing relevant disease states, considerations for the preparation and administration of the metabolite, and key endpoint analyses.
Considerations for Studying this compound
A significant challenge in studying this compound is its availability. Reports have indicated that the chemical synthesis of this metabolite has been challenging, with researchers resorting to its purification from rat and rabbit liver for analytical purposes.[6] For in vivo studies requiring larger quantities, researchers will need to either develop a viable synthetic route or identify a commercial source for the compound. The formulation of this compound for in vivo administration will also require careful consideration of its physicochemical properties, such as solubility, which may differ from the parent compound.
Selecting the Appropriate Animal Model
The choice of animal model is contingent on the specific therapeutic area of interest. Based on the known effects of ibudilast, the following models are recommended for studying this compound.
| Therapeutic Area | Recommended Animal Model | Key Pathological Features |
| Neuroinflammation | Lipopolysaccharide (LPS)-Induced Neuroinflammation | Microglial and astrocyte activation, increased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the CNS.[2][4][5][7][8] |
| Neuropathic Pain | Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) | Mechanical allodynia, thermal hyperalgesia, spontaneous pain behaviors.[6][9][10][11][12] |
| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) | CNS inflammation, demyelination, axonal damage, progressive paralysis.[13][14][15][16] |
Experimental Protocols
PART 1: Animal Model Induction
This model is used to induce an acute neuroinflammatory response.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus (for intracerebroventricular injection)
-
Microsyringes
Procedure (Intracerebroventricular Injection):
-
Anesthetize the mouse using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small hole over the injection site in one of the lateral ventricles.
-
Slowly inject 5 µg of LPS dissolved in artificial cerebrospinal fluid (aCSF) at a concentration of 2.5 µg/µL.[4]
-
Leave the injection needle in place for 3 minutes to allow for diffusion before slowly retracting it.[4]
-
Suture the scalp incision.
-
Allow the animal to recover on a warming pad.
-
Sacrifice the animals 24 hours post-injection for tissue analysis.[4]
Procedure (Intraperitoneal Injection):
-
Dissolve LPS in sterile saline.
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.33 mg/kg).[5]
-
Animals can be sacrificed at various time points (e.g., 4 or 24 hours) to assess the inflammatory response.[5]
This model produces robust and long-lasting neuropathic pain behaviors.[11]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
4-0 silk sutures
-
Wound clips or sutures
Procedure:
-
Anesthetize the animal.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[6]
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate these two nerves with a 4-0 silk suture and then sever them distal to the ligation, removing a small section of the distal nerve stump.[6][9]
-
Take care to leave the sural nerve intact.[9]
-
Close the muscle layer with sutures and the skin with wound clips.
-
Allow the animal to recover. Behavioral testing can typically begin a few days post-surgery.
This is the most commonly used model for multiple sclerosis.[13]
Materials:
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
Procedure (for C57BL/6 mice):
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.[15][16]
-
On the same day (day 0) and again on day 2, administer an intraperitoneal injection of PTX.[15][16]
-
Monitor the mice daily for clinical signs of EAE, which typically appear between days 10 and 28 post-immunization.[13]
-
Score the disease severity based on a standardized scale (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
PART 2: Administration of this compound
As previously mentioned, the formulation and administration of this compound will depend on its physicochemical properties. Assuming a suitable formulation is developed (e.g., suspension in a vehicle like saline with a small percentage of Tween 80 or DMSO), administration can be performed via the following routes:
-
Oral gavage (p.o.): For assessing oral bioavailability and effects.
-
Intraperitoneal injection (i.p.): A common route for systemic administration in preclinical studies.
-
Intravenous injection (i.v.): To achieve rapid and complete systemic exposure.
-
Subcutaneous injection (s.c.): For slower, more sustained release.
The dosage of this compound should be determined based on dose-ranging studies. A starting point could be based on the plasma concentrations of the metabolite observed after ibudilast administration in previous pharmacokinetic studies.[6]
PART 3: Endpoint Analysis
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to calibrated mechanical stimuli is measured.[9]
-
Thermal Hyperalgesia: The Hargreaves test is used to measure the latency of paw withdrawal from a radiant heat source.
-
Cold Allodynia: The acetone drop test can be used to assess sensitivity to cold.[17]
-
Cytokine Measurement: Brain tissue (e.g., hippocampus, cortex, spinal cord) can be homogenized, and levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) can be quantified using ELISA or multiplex bead assays.
-
Histology and Immunohistochemistry: Brain and spinal cord sections can be stained to assess:
-
Neuroinflammation: Staining for markers of microglial (Iba1) and astrocyte (GFAP) activation.
-
Demyelination (in EAE): Luxol fast blue staining to visualize myelin.
-
Neuronal damage: Staining for markers like Fluoro-Jade or TUNEL.
-
-
Pharmacokinetic Analysis: Plasma and brain tissue concentrations of this compound can be measured at various time points after administration using LC-MS/MS to determine its pharmacokinetic profile.
Data Presentation and Visualization
Quantitative data from behavioral tests and cytokine analyses should be presented in tables for clear comparison between treatment groups.
Table 1: Example Data Table for Mechanical Allodynia in the SNI Model
| Treatment Group | N | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Day 7 Post-SNI | Paw Withdrawal Threshold (g) - Day 14 Post-SNI |
| Sham + Vehicle | 10 | |||
| SNI + Vehicle | 10 | |||
| SNI + this compound (X mg/kg) | 10 | |||
| SNI + this compound (Y mg/kg) | 10 |
Table 2: Example Data Table for Cytokine Levels in Brain Homogenates (LPS Model)
| Treatment Group | N | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Saline + Vehicle | 8 | |||
| LPS + Vehicle | 8 | |||
| LPS + this compound (X mg/kg) | 8 | |||
| LPS + this compound (Y mg/kg) | 8 |
Visualizing Experimental Workflows and Pathways
Graphviz diagrams can be used to illustrate the experimental workflow and the proposed mechanism of action.
Caption: Experimental workflow for evaluating this compound in animal models.
Caption: Putative mechanism of action for this compound.
Conclusion
The study of this compound holds the potential to refine our understanding of ibudilast's therapeutic effects and may pave the way for novel therapeutic strategies. The animal models and protocols outlined in these application notes provide a robust framework for investigating the in vivo effects of this major metabolite. Successful execution of these studies, contingent on overcoming the current challenges in obtaining the compound, will be instrumental in elucidating its contribution to the neuroprotective and anti-inflammatory properties of ibudilast.
References
-
Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation. Journal of Neuroinflammation. Available at: [Link]
-
LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Frontiers in Physiology. Available at: [Link]
-
Spared Nerve Injury (SNI) Model. Creative Bioarray. Available at: [Link]
-
Spared Nerve Injury Model: Induced Mechanical Allodynia In Mice l Protocol Preview. JoVE. Available at: [Link]
-
Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols. Available at: [Link]
-
LPS-induced neuroinflammation: Significance and symbolism. ScienceDirect. Available at: [Link]
-
Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. Molecules. Available at: [Link]
-
Ibudilast for the treatment of drug addiction and other neurological conditions. Future Science. Available at: [Link]
-
Ibudilast. Alzheimer's Drug Discovery Foundation. Available at: [Link]
-
Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial. EBioMedicine. Available at: [Link]
-
Ibudilast in healthy volunteers: Safety, tolerability and pharmacokinetics with single and multiple doses. ResearchGate. Available at: [Link]
-
Effects of ibudilast on central and peripheral markers of inflammation in alcohol use disorder: A randomized clinical trial. Addiction Biology. Available at: [Link]
-
Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses. British Journal of Clinical Pharmacology. Available at: [Link]
-
Behavioral testing in rodent models of orofacial neuropathic and inflammatory pain. Journal of Visualized Experiments. Available at: [Link]
-
Ibudilast reduces alcohol drinking in multiple animal models of alcohol-dependence. Psychopharmacology. Available at: [Link]
- WO 2010/005520 A2. Google Patents.
-
Experimental Autoimmune Encephalomyelitis in Mice. Methods in Molecular Biology. Available at: [Link]
-
Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments. Available at: [Link]
-
Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays. Methods and Protocols. Available at: [Link]
-
The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. Journal of Visualized Experiments. Available at: [Link]
-
Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
Chronic Constriction Injury (CCI) Model. Charles River. Available at: [Link]
-
New formulation of ibudilast found to ease inflammation in MS mice. Multiple Sclerosis News Today. Available at: [Link]
-
2.4. Brain Cytokine ELISAs. Bio-protocol. Available at: [Link]
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Charles River. Available at: [Link]
-
Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
EAE Induction by Passive Transfer of MOG-specific CD4+ T Cells. Bio-protocol. Available at: [Link]
-
Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents. International Journal of Molecular Sciences. Available at: [Link]
-
The synthesis of macrocycles for drug discovery. ResearchGate. Available at: [Link]
-
Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice. JoVE. Available at: [Link]
-
4.1. Chronic constriction injury (CCI). Bio-protocol. Available at: [Link]
-
How much brain tissue homogenate is needed for ELISA detection of cytokines? ResearchGate. Available at: [Link]
-
WVU IACUC Model Guidance Sheet: Experimental Autoimmune Encephalitis (EAE). West Virginia University. Available at: [Link]
-
Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. Molecules. Available at: [Link]
-
Ibudilast/MN-166. MND Association. Available at: [Link]
-
Chronic Constriction Injury (CCI) Model. Melior Discovery. Available at: [Link]
-
Approaches to Determine Expression of Inflammatory Cytokines. Methods in Molecular Biology. Available at: [Link]
-
Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice. PAIN. Available at: [Link]
-
What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models. Periodicum Biologorum. Available at: [Link]
-
The Spared Nerve Injury (SNI) model in the rat. ResearchGate. Available at: [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Anti-macrophage migration inhibitory factor (MIF) activity of ibudilast: A repurposing drug attenuates the pathophysiology of leptospirosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cross-species comparisons of the pharmacokinetics of ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. mdpi.com [mdpi.com]
- 10. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Ibudilast reverses the decrease in the synaptic signaling protein phosphatidylethanolamine-binding protein 1 (PEBP1) produced by chronic methamphetamine intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Synthesis and Biological Activities of 20S,24S/R-Dihydroxyvitamin D3 Epimers and Their 1α-Hydroxyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Application Note: Assessment of Blood-Brain Barrier Penetration for 6,7-Dihydrodiol-ibudilast
Executive Summary & Scientific Rationale
Ibudilast (MN-166) is a phosphodiesterase (PDE) inhibitor (PDE4, PDE10) and macrophage migration inhibitory factor (MIF) antagonist currently under investigation for neurodegenerative indications, including ALS and glioblastoma. While the parent compound exhibits favorable blood-brain barrier (BBB) permeability, its primary metabolite, 6,7-dihydrodiol-ibudilast , presents a distinct pharmacokinetic challenge.
The metabolic conversion of Ibudilast to its 6,7-dihydrodiol form involves the introduction of two hydroxyl groups, significantly increasing the Total Polar Surface Area (TPSA) and reducing lipophilicity. This structural alteration theoretically impedes passive diffusion across the BBB. However, accurate quantification of this metabolite in the CNS is critical for two reasons:
-
Efficacy: Determining if the metabolite contributes to the neuroprotective pharmacodynamic (PD) profile.
-
Safety: Assessing potential CNS accumulation or efflux transporter interactions (e.g., P-gp/MDR1).[1]
This guide outlines a multi-tiered workflow to rigorously assess the BBB penetration of this compound, moving from in vitro flux assays to in vivo neuropharmacokinetics.
Experimental Workflow Overview
The assessment strategy follows a "Filter and Verify" logic, prioritizing high-throughput in vitro screening before committing to resource-intensive in vivo studies.
Figure 1: The sequential workflow for validating CNS penetration, moving from predictive screening to definitive in vivo quantification.
Phase I: In Vitro Permeability (MDCK-MDR1 Assay)
Unlike Caco-2 cells, MDCK cells transfected with the human MDR1 gene (encoding P-glycoprotein) form tighter junctions and provide a more accurate surrogate for the BBB. This assay determines if this compound is a substrate for P-gp efflux, which would severely limit its brain uptake.
Protocol A: Transwell Flux Assay
Materials:
-
MDCK-MDR1 cells (seeded on 12-well Transwell™ inserts, 0.4 µm pore size).
-
Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).
-
Test Compounds: Ibudilast (Control) and this compound (Test).
-
Inhibitor: Verapamil (P-gp inhibitor) or Zosuquidar.
Methodology:
-
Equilibration: Wash monolayers twice with warm Transport Buffer. Measure Transepithelial Electrical Resistance (TEER); values >1200 Ω·cm² indicate intact monolayers.
-
Dosing:
-
Apical to Basolateral (A->B): Add 10 µM test compound to the apical chamber (Donor).
-
Basolateral to Apical (B->A): Add 10 µM test compound to the basolateral chamber (Donor).
-
-
Incubation: Incubate at 37°C with 5% CO₂ for 60 minutes.
-
Sampling: Collect 100 µL aliquots from the Receiver compartment at t=60 min.
-
Quantification: Analyze via LC-MS/MS.
Data Interpretation:
Calculate the Apparent Permeability (
-
ER > 2.0: Indicates the metabolite is likely a P-gp substrate (restricted CNS entry).
-
ER < 2.0: Indicates passive diffusion dominates.
Phase II: In Vivo Neuropharmacokinetics
If the in vitro data suggests permeability (
Critical Scientific Control: Brain tissue contains a significant volume of blood (~15 µL/g tissue). Without removing this blood, the "brain concentration" will be contaminated by the drug present in the cerebral vasculature, leading to false positives. Cardiac perfusion is mandatory.
Protocol B: Rat PK with Saline Perfusion
Subject: Male Sprague-Dawley rats (250-300g). Dosing: Oral gavage (PO) at 10 mg/kg (Ibudilast parent). Note: We dose the parent to allow natural metabolic formation of the diol, reflecting the clinical scenario.
Workflow:
-
Timepoints: 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 per timepoint).
-
Anesthesia: Deep anesthesia with isoflurane.
-
Blood Collection: Cardiac puncture to collect plasma sample (centrifuge at 4°C, 3000g).
-
Perfusion Step:
-
Open the thoracic cavity.
-
Insert a needle into the left ventricle; cut the right atrium.
-
Perfuse with 50-100 mL of ice-cold saline (0.9% NaCl) until the fluid exiting the atrium is clear and the liver blanches.
-
-
Tissue Harvest: Decapitate, remove the brain, rinse in saline, and blot dry.
-
Homogenization: Weigh brain tissue. Homogenize in 3 volumes of PBS (1:3 w/v) using a bead beater.
Phase III: Bioanalytical Quantification (LC-MS/MS)
The 6,7-dihydrodiol metabolite is significantly more polar than Ibudilast. A gradient elution method is required to separate the early-eluting metabolite from the hydrophobic parent to prevent ion suppression.
Protocol C: Sample Preparation & Chromatography
Sample Prep:
-
Protein Precipitation: Mix 50 µL plasma/brain homogenate with 150 µL Acetonitrile containing Internal Standard (IS: Ibudilast-d7).
-
Vortex/Centrifuge: Vortex 1 min; Centrifuge 10 min at 10,000g.
-
Dilution: Dilute supernatant 1:1 with water (to match initial mobile phase).
LC-MS/MS Conditions:
-
Column: Waters Atlantis T3 C18 (3 µm, 2.1 x 100 mm) – Ideal for polar metabolite retention.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Hold for metabolite retention)
-
1-4 min: 5% -> 95% B
-
4-5 min: 95% B (Elute Parent)
-
5.1 min: 5% B (Re-equilibrate)
-
Mass Transitions (MRM):
-
Ibudilast (Parent): m/z 231.1
161.1 -
This compound: m/z 265.1
[Specific Fragment]*-
Note: The diol adds ~34 Da to the parent mass (231 + 34 = 265). Optimization of collision energy is required to identify the dominant fragment.
-
Data Analysis & Interpretation
The ultimate metric for BBB penetration is not just the total brain-to-plasma ratio (
Summary Data Table
| Parameter | Formula | Interpretation |
| Total partitioning. Misleading if protein binding differs. | ||
| Determined via Brain Homogenate Dialysis | Fraction unbound in brain. The diol is likely less bound than the parent. | |
| The Gold Standard. < 0.5: Efflux/Poor penetration. ~ 1.0: Passive diffusion. > 1.0: Active uptake. |
Decision Logic
-
If
: The 6,7-dihydrodiol metabolite freely crosses the BBB. Its concentration in the brain is driven by plasma exposure. -
If
: The metabolite is excluded (likely P-gp substrate). Efficacy is driven solely by the parent drug. -
If Parent
but Metabolite : This confirms "CNS Trapping" is not occurring; the metabolite formed in the periphery does not enter the brain, and any metabolite found in the brain is likely formed in situ (if brain metabolism occurs).
References
-
MediciNova, Inc. (2021). MN-166 (ibudilast) in amyotrophic lateral sclerosis in a Phase IIb/III study. ResearchGate. Link
-
National Institutes of Health (NIH). (2020). Ibudilast enhances the clearance of SOD1 and TDP-43 aggregates. PubMed. Link
-
Wang, Q., et al. (2022).[1] Application of a high-resolution in vitro human MDR1-MDCK assay... to improve prediction of CNS drug penetration. PubMed Central. Link
-
Creative Bioarray. MDR1-MDCK Permeability Assay Protocol. Link
-
Rolph, T. P., et al. (2011). Cross-species comparisons of the pharmacokinetics of ibudilast. Xenobiotica. Link
Sources
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 6,7-Dihydrodiol-ibudilast.
Technical Support Center: 6,7-Dihydrodiol-Ibudilast Synthesis & Isolation
Case ID: SYN-IBU-M3-001 Topic: Overcoming Challenges in the Synthesis and Isolation of this compound (Metabolite M3) Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary & Diagnostic Overview
The Core Challenge: Users frequently report failure when attempting to synthesize This compound via direct chemical oxidation of the parent compound (Ibudilast). Standard dihydroxylation protocols (e.g., Upjohn, Sharpless, or Prévost-Woodward) typically fail or yield complex mixtures.
Root Cause Analysis:
-
Aromatic Stability: The pyrazolo[1,5-a]pyridine core of Ibudilast possesses significant aromatic resonance energy. The 6,7-double bond is part of this aromatic system, making it resistant to electrophilic attack by standard oxidants (like OsO₄) which prefer non-aromatic alkenes.
-
Regioselectivity: Even under forcing oxidation conditions, reagents often attack the electron-rich pyrazole nitrogen or the acyl side chains rather than the electron-deficient pyridine ring.
-
Metabolic Specificity: The 6,7-dihydrodiol is a "non-K-region" dihydrodiol formed via a specific enzymatic cascade: Cytochrome P450 epoxidation
Epoxide Hydrolase hydrolysis . This yields a specific trans-stereochemistry that is difficult to replicate with standard chemical reagents.
Recommended Strategy: Due to the extreme difficulty of direct chemical synthesis (noted in pharmacokinetic literature as "not possible" via standard means), the Gold Standard Protocol for obtaining this compound is Biocatalytic Synthesis using liver microsomes or recombinant enzymes, followed by semi-preparative HPLC isolation.
Troubleshooting Guides & Protocols
Module A: Why Direct Chemical Oxidation Failed
User Question: "I tried reacting Ibudilast with OsO₄/NMO to get the diol, but I only recovered starting material. Why?"
Technical Explanation: Osmium tetroxide (OsO₄) is highly specific for isolated or conjugated alkenes but is generally inert toward stable aromatic rings like the pyridine moiety in Ibudilast. The activation energy required to disrupt the aromaticity is too high for standard conditions.
| Method | Outcome | Reason for Failure |
| OsO₄ / NMO | No Reaction | Reagent cannot overcome aromatic resonance energy. |
| KMnO₄ (Basic) | Degradation | Oxidative cleavage of the ring or side chains occurs before dihydroxylation. |
| mCPBA (Epoxidation) | N-Oxide Formation | The pyridine nitrogen is more nucleophilic than the C6-C7 bond, leading to N-oxide formation rather than C-C epoxidation. |
Module B: The Biocatalytic Synthesis Protocol (Recommended)
User Question: "Since chemical synthesis is unviable, how do I generate enough material for my reference standard?"
Solution: Use a Scaled-Up Microsomal Incubation System . This mimics the in vivo pathway (Epoxide-Diol pathway) to generate the specific trans-6,7-dihydrodiol.
Reagents Required:
-
Substrate: Ibudilast (20–50 µM final concentration).
-
Biocatalyst: Pooled Liver Microsomes (Rat or Rabbit are preferred over Human for higher turnover rates).
-
Cofactor System: NADPH-regenerating system (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Protocol:
-
Preparation: Thaw liver microsomes (20 mg/mL protein) on ice.
-
Pre-incubation: In a glass bioreactor, mix Buffer, Microsomes (1 mg/mL final), and Ibudilast. Pre-incubate at 37°C for 5 minutes.
-
Note: Dissolve Ibudilast in DMSO (final DMSO < 0.5% v/v) to prevent enzyme inhibition.
-
-
Initiation: Add the NADPH-regenerating system to start the reaction.
-
Incubation: Shake at 37°C for 60–90 minutes.
-
Critical Checkpoint: Monitor metabolite formation via LC-MS every 15 minutes. The 6,7-dihydrodiol is often the major metabolite (approx. 30% conversion).
-
-
Termination: Stop reaction with ice-cold Acetonitrile (1:1 v/v). Vortex vigorously to precipitate proteins.
-
Clarification: Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
Module C: Isolation and Stability (The "Dehydration" Risk)
User Question: "I see the peak on LC-MS, but it disappears during purification. What is happening?"
Technical Explanation: Arene dihydrodiols are acid-sensitive . In the presence of acid, they readily dehydrate to re-aromatize, forming a phenol (e.g., 6-hydroxy-ibudilast) or reverting to parent-like structures.
Troubleshooting the Purification:
| Parameter | Recommendation | Why? |
| Mobile Phase pH | Keep Neutral (pH 7.0 - 7.5) | Acidic modifiers (TFA, Formic Acid) catalyze dehydration. Use Ammonium Acetate. |
| Column Temp | < 30°C | Heat promotes elimination of water (aromatization). |
| Solvent Evaporation | Lyophilization or N₂ stream (Cold) | Rotary evaporation with heat can degrade the diol. |
| Storage | -80°C in dry solvent | Prevents spontaneous dehydration or oxidation. |
Recommended HPLC Conditions for Isolation:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, resistant to high pH).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes (Gentle gradient to separate polar diol from parent).
Visualizing the Workflow
The following diagram illustrates the metabolic pathway and the decision logic for synthesis.
Caption: Logical workflow for synthesizing this compound, highlighting the failure of chemical oxidation and the necessity of the biocatalytic route.
Frequently Asked Questions (FAQ)
Q1: Can I buy this standard commercially? A: It is rarely available as a catalog item due to its stability issues. Most researchers must generate it in-house using the microsomal protocol described above or contract a custom synthesis lab to perform a de novo synthesis (building the ring with the diol protected), which is expensive and time-consuming.
Q2: What is the stereochemistry of the metabolite?
A: The metabolic pathway (Epoxide
Q3: How do I store the isolated fraction? A: Do not store in acidic solvents (like unbuffered water/methanol which can become acidic). Store as a dry powder or in neutral DMSO at -80°C. Stability is limited; use fresh preparations for critical quantitative assays.
References
-
Rolan, P., et al. (2008). "Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses." British Journal of Clinical Pharmacology.
-
Key Insight: Explicitly states that chemical synthesis of the 6,7-dihydrodiol metabolite was not possible and purification from liver homogenates was required.[1]
-
- Takagi, K., et al. (1985). "Metabolism of Ibudilast." Oyo Yakuri (Pharmacometrics).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3671, Ibudilast.
- Key Insight: Chemical structure and general pharmacological properties.
-
Boyd, D. R., & Sheldrake, G. N. (1998). "The biocatalytic synthesis of arene dihydrodiols." Natural Product Reports.
- Key Insight: General methodology for overcoming the stability and synthesis challenges of arene dihydrodiols (supporting the bioc
Sources
How to improve the stability of 6,7-Dihydrodiol-ibudilast for in vitro experiments.
Welcome to the technical support center for 6,7-Dihydrodiol-ibudilast. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the stability of this key metabolite for in vitro experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.
Introduction: The Challenge of Stability
This compound is the primary metabolite of Ibudilast, a non-selective phosphodiesterase inhibitor with neuroprotective and anti-inflammatory properties. As with many dihydrodiol metabolites of aromatic compounds, ensuring its stability in aqueous and oxygen-rich in vitro environments is critical for obtaining accurate and reliable experimental data. Instability can lead to the formation of degradation products, resulting in a decreased effective concentration of the active compound and potentially confounding experimental outcomes.
This guide provides a comprehensive overview of the potential stability issues and offers practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in in vitro settings?
A1: The main stability concern for this compound is its susceptibility to oxidation. The dihydrodiol moiety on the aromatic ring can be oxidized to a catechol, which is then readily oxidized further to a highly reactive ortho-quinone. This process can be accelerated by factors prevalent in in vitro experimental conditions, such as the presence of dissolved oxygen, trace metal ions in media, physiological pH, and exposure to light.
Q2: How can I prepare a stable stock solution of this compound?
A2: For optimal stability, it is recommended to prepare a concentrated stock solution in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO). DMSO is a good choice for many small molecules and can be stored at low temperatures. Once prepared, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -80°C under an inert atmosphere (e.g., argon or nitrogen) if possible.
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results are a common symptom of compound instability. If the compound degrades in your cell culture media over the course of the experiment, the effective concentration your cells are exposed to will decrease over time, leading to variability. It is crucial to assess the stability of this compound in your specific experimental media and under your exact incubation conditions.
Q4: Are there any additives I can use to improve the stability of this compound in my cell culture media?
A4: Yes, the addition of antioxidants and chelating agents to your culture media can significantly improve stability.
-
Ascorbic acid (Vitamin C): Acts as a potent antioxidant, scavenging free radicals and preventing the oxidation of the dihydrodiol. A final concentration in the range of 50-200 µM is often effective.[1]
-
Ethylenediaminetetraacetic acid (EDTA): This chelating agent sequesters divalent metal ions (like Cu²⁺ and Fe²⁺) that can catalyze oxidation reactions. A low, non-toxic concentration (e.g., 1-10 µM) can be beneficial.[2][3]
It is essential to first test these additives for any effects on your specific cell type and experimental endpoints.
Q5: How should I store the solid (powder) form of this compound?
A5: The solid form should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at -20°C or -80°C is recommended. Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides step-by-step guidance to resolve them.
Problem 1: Rapid loss of compound activity observed over the course of a multi-day experiment.
-
Underlying Cause: This strongly suggests degradation of this compound in the cell culture medium. The compound is likely being oxidized, reducing its effective concentration over time.
-
Solutions:
-
Conduct a Stability Study: Before proceeding with further biological assays, perform a stability study of this compound in your specific cell culture medium. A detailed protocol is provided below.
-
Incorporate Stabilizing Agents: Based on the results of your stability study, consider adding ascorbic acid and/or EDTA to your culture medium to inhibit oxidative degradation.
-
Replenish the Compound: If the compound is still found to be unstable even with stabilizers, you may need to replenish the media with freshly diluted this compound at regular intervals (e.g., every 12-24 hours) to maintain a more consistent concentration.
-
Problem 2: High variability between replicate wells in a plate-based assay.
-
Underlying Cause: This can be due to several factors, including inconsistent degradation of the compound across the plate. "Edge effects" in microplates can lead to temperature and evaporation gradients, which may affect the rate of degradation. It can also be a result of improper mixing when diluting the stock solution.
-
Solutions:
-
Ensure Homogeneous Dilution: When preparing your working solutions, ensure thorough mixing at each dilution step. A stepwise dilution is recommended to avoid precipitation.[4]
-
Use Stabilizing Agents: The use of antioxidants and chelators can help to create a more uniformly stable environment across all wells.
-
Plate Layout: Avoid using the outer wells of the plate for your experimental samples, as they are more prone to edge effects. Fill these wells with sterile media or PBS to create a humidity barrier.
-
Pre-incubation Check: Visually inspect your diluted compound in the media for any signs of precipitation before adding it to the cells.
-
Problem 3: Unexpected or off-target effects observed in cells.
-
Underlying Cause: The degradation products of this compound, such as the corresponding ortho-quinone, can be highly reactive and may exert their own biological effects, including cytotoxicity or off-target signaling.
-
Solutions:
-
Confirm Compound Integrity: Use analytical methods like HPLC-UV to check the purity of your stock solution and to analyze your working solutions for the presence of degradation products.
-
Perform Forced Degradation Studies: Intentionally degrade a sample of this compound and test the degraded mixture in your assay. This can help to determine if the degradation products are responsible for the observed off-target effects. A protocol for forced degradation is provided below.
-
Minimize Degradation: Implement the stabilization strategies outlined in this guide to minimize the formation of reactive degradation products.
-
Experimental Protocols & Data
Protocol 1: Preparation of Stabilized Stock and Working Solutions
Objective: To prepare a stable, high-concentration stock solution of this compound and a working solution for cell culture experiments.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, single-use, low-retention microcentrifuge tubes
-
Inert gas (Argon or Nitrogen), if available
-
Cell culture medium
-
Ascorbic acid (cell culture grade)
-
EDTA (cell culture grade)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the required amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
If available, briefly purge the headspace of the vial with an inert gas.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -80°C, protected from light.
-
-
Working Solution Preparation (with Stabilizers):
-
Prepare stock solutions of ascorbic acid (e.g., 100 mM in sterile water) and EDTA (e.g., 100 mM in sterile water, pH adjusted to 8.0). Filter-sterilize these stock solutions.
-
To your cell culture medium, add ascorbic acid and EDTA to achieve the desired final concentrations (e.g., 100 µM ascorbic acid and 5 µM EDTA).
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in the stabilized cell culture medium to reach your final desired experimental concentrations. Ensure thorough mixing at each step.
-
Use the prepared working solution immediately.
-
Protocol 2: Assessment of Compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in your specific experimental medium over time.
Materials:
-
Prepared working solution of this compound in your cell culture medium.
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂).
-
HPLC system with a UV detector.
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid).
Procedure:
-
Prepare a sufficient volume of the this compound working solution in your cell culture medium (with and without stabilizers to compare).
-
Immediately take a sample for t=0 analysis.
-
Place the remaining solution in the incubator under your standard experimental conditions.
-
At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution.
-
Analyze all samples by HPLC-UV. The peak area of this compound at each time point will be compared to the t=0 sample to determine the percentage of the compound remaining.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
| Time (hours) | % Remaining (Standard Medium) | % Remaining (Stabilized Medium) |
| 0 | 100% | 100% |
| 4 | 85% | 98% |
| 8 | 65% | 95% |
| 24 | 30% | 88% |
| 48 | <10% | 75% |
| Hypothetical data for illustrative purposes. |
Protocol 3: Forced Degradation Study
Objective: To intentionally degrade this compound to generate its degradation products for analytical and biological testing.
Materials:
-
This compound solution (e.g., in 50:50 acetonitrile:water).
-
0.1 M HCl (for acid hydrolysis).
-
0.1 M NaOH (for base hydrolysis).
-
3% Hydrogen peroxide (H₂O₂) (for oxidation).
-
UV lamp (for photolytic degradation).
-
Heating block or water bath.
-
LC-MS system for analysis.
Procedure:
-
Acid Hydrolysis: Mix the compound solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the compound solution with 0.1 M NaOH and leave at room temperature for 24 hours.
-
Oxidative Degradation: Mix the compound solution with 3% H₂O₂ and leave at room temperature for 24 hours.
-
Photolytic Degradation: Expose the compound solution to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat the compound solution at 60°C for 24 hours.
-
Analyze the stressed samples by LC-MS to identify the masses of the degradation products. This information is crucial for understanding the degradation pathways and for monitoring their appearance in your stability studies.[5]
Visualizations
Diagram 1: Proposed Oxidative Degradation Pathway
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
-
How to prepare stock solution of Ascorbic Acid (AA) or Vitamin C for cell culture treatment? (2022). Retrieved from [Link]
-
Optimal concentration of ethylenediaminetetraacetic acid as an irrigation solution additive to reduce infection rates in rat models of contaminated wound. (2021). Bone & Joint Research, 10(1), 68–76. [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). Molecules, 29(5), 999. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Optimal concentration of ethylenediaminetetraacetic acid as an irrigation solution additive to reduce infection rates in rat models of contaminated wound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. mdpi.com [mdpi.com]
Troubleshooting low signal-to-noise in LC-MS/MS analysis of 6,7-Dihydrodiol-ibudilast.
Status: Active Specialist: Senior Application Scientist, Bioanalysis Division Subject: Troubleshooting Low Signal-to-Noise (S/N) for Polar Metabolites (Dihydrodiols)
Diagnostic Triage: Where is the Signal Loss Occurring?
Before adjusting parameters, we must localize the failure. Low S/N in metabolite analysis rarely stems from a single setting; it is usually a compound-specific mismatch between the molecule's chemistry and the instrument conditions.
6,7-Dihydrodiol-ibudilast presents two specific chemical challenges distinguishable from its parent (Ibudilast):
-
Increased Polarity: The addition of two hydroxyl groups shifts retention times significantly earlier, often into the suppression zone.
-
Thermal Lability: Dihydrodiols are prone to in-source water loss (dehydration), splitting your signal across multiple mass channels.
Troubleshooting Logic Flow
Use the following logic map to identify your bottleneck before proceeding to the solutions.
Figure 1: Diagnostic logic tree for isolating signal loss in polar metabolite analysis.
Issue 1: The "Invisible" Ion (In-Source Water Loss)
Symptom: You are monitoring the theoretical protonated precursor (
The Science: this compound contains a vicinal diol moiety on the aromatic system. These structures are thermally labile. In the high-temperature/high-voltage environment of an Electrospray Ionization (ESI) source, the molecule often dehydrates before it enters the quadrupole.
If your precursor is set to the intact mass (approx.
Corrective Protocol:
-
Q1 Scan Verification: Infuse the standard and scan Q1 from
100–300. -
Observe the Spectrum: Look for a peak at -18 Da relative to your expected parent.
-
Scenario A: The -18 peak is dominant. Solution: Monitor the water-loss ion (
247) as your Q1 precursor. -
Scenario B: Both peaks exist. Solution: Lower the Source Temperature (by 50–100°C) and reduce the Declustering Potential (DP/Cone Voltage) . This "cools" the ions, preserving the intact molecular ion.
-
Expert Tip: While monitoring the water-loss precursor often yields higher raw signal, it can be less selective (higher background). The "Gold Standard" is to preserve the intact ion by softening source conditions [1].
Issue 2: Chromatographic Void & Matrix Suppression
Symptom: The analyte elutes very early (retention factor
The Science: Ibudilast is hydrophobic, but the 6,7-dihydrodiol metabolite is significantly more polar. On a standard C18 column, it often elutes near the void volume (dead time). This is the "kill zone" where unretained salts and phospholipids suppress ionization efficiency by up to 90% [2].
Corrective Protocol: Do not rely on the same method used for the parent Ibudilast. You must increase retention to separate the metabolite from the suppression zone.
Recommended Column Chemistries:
| Column Type | Mechanism | Why it works for Dihydrodiol-Ibudilast |
|---|---|---|
| HSS T3 (C18) | High-strength silica, low ligand density | Designed to retain polar compounds in 100% aqueous mobile phase. |
| Phenyl-Hexyl | Pi-Pi interactions | Offers alternative selectivity for the pyridine/pyrazole rings, often retaining aromatic metabolites better than C18. |
| Polar-Embedded C18 | Shielded silanols | Prevents peak tailing common with basic nitrogen (pyridine ring) interactions. |
Gradient Modification: Start your gradient at 0-5% Organic (instead of the typical 10-20% used for parent drugs) and hold for 1.0 minute to trap the polar metabolite at the column head.
Issue 3: Sample Preparation Mismatch
Symptom: Recovery is low (<50%), even though the parent drug extracts well.
The Science: If you use Liquid-Liquid Extraction (LLE) with non-polar solvents (like Hexane or pure MTBE) optimized for Ibudilast, you will leave the polar dihydrodiol metabolite behind in the aqueous phase.
Corrective Protocol:
-
Switch Solvent: Use Ethyl Acetate or a mixture of Dichloromethane/Isopropanol (90:10) . These are polar enough to pull the diol out of the plasma.
-
Salting Out: Add saturated NaCl to the plasma before extraction to push the polar metabolite into the organic phase.
-
Alternative: Use Protein Precipitation (PPT) with Acetonitrile. While dirtier, it ensures 100% recovery of polar metabolites. If using PPT, ensure you use a divert valve to send the first 1.0 min of LC flow to waste to avoid fouling the source [3].
FAQ: Frequently Asked Questions
Q: Should I use Positive or Negative ESI mode?
A: Positive Mode (ESI+). Ibudilast and its metabolites contain a pyridine nitrogen and a pyrazolopyridine system, which protonate readily (
Q: My calibration curve is non-linear at the low end. Why? A: This is often due to adsorption . The diol groups can bind to active sites on glass vials.
-
Fix: Use polypropylene vials or silanized glass. Ensure your reconstitution solvent contains at least 10-20% organic (methanol/acetonitrile) to prevent sticking, but not so much that it ruins peak shape upon injection.
Q: Can I quantify the parent and metabolite in the same run? A: Yes, but it requires a compromise . You likely need a gradient that starts very shallow (for the metabolite) and ramps up high (to elute the parent).
-
Risk: If the parent elutes too late, run times extend.
-
Risk: If the metabolite elutes too early, suppression occurs.
-
Solution: Use a column like the Waters ACQUITY HSS T3 , which can handle the 100% aqueous start required for the metabolite while still eluting the hydrophobic parent efficiently.
References
-
Separation Science. (2026). Modern Drug Metabolites Demand More from LC-MS/MS: Handling Polar Metabolites. Retrieved from [Link]
-
Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies for Peak Loss and Sensitivity. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Pharmacokinetics of Ibudilast and Metabolite this compound. Retrieved from [Link]
Optimizing extraction efficiency of 6,7-Dihydrodiol-ibudilast from plasma.
Technical Support Center: Bioanalysis of Ibudilast & Metabolites Topic: Optimizing Extraction Efficiency of 6,7-Dihydrodiol-ibudilast from Plasma Ticket ID: #IBUD-MET-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalysis Division
Executive Summary: The Polarity Trap
Welcome to the technical support hub. If you are analyzing Ibudilast (MN-166), you likely have a robust method for the parent drug using non-polar Liquid-Liquid Extraction (LLE) solvents like Methyl tert-butyl ether (MTBE) or Hexane.
The Problem: These methods often fail for This compound . The Cause: The metabolic conversion of Ibudilast to its 6,7-dihydrodiol form introduces two hydroxyl groups, significantly lowering the LogP (increasing polarity). The metabolite does not partition efficiently into the non-polar organic phase used for the parent, leading to poor recovery (<50%) and high variability.
This guide provides the corrective protocols to align extraction kinetics with the metabolite's physicochemical properties.
Part 1: Troubleshooting Hub (FAQs)
Q1: My recovery for Ibudilast is >95%, but the 6,7-dihydrodiol metabolite is stuck at ~40%. Why?
Diagnosis: Solvent Polarity Mismatch. Explanation: Ibudilast is highly lipophilic (LogP ~3.8). It loves MTBE. The 6,7-dihydrodiol metabolite, however, is significantly more polar due to the diol moiety. In a standard MTBE/Water system, a large fraction of the metabolite remains in the aqueous plasma layer. The Fix: You must increase the polarity of your extraction solvent.
-
Immediate Action: Switch from 100% MTBE to Ethyl Acetate (EtOAc) or a mixture of Dichloromethane:Isopropanol (DCM:IPA, 95:5) . This modification typically boosts diol recovery to >85% without sacrificing the parent drug's recovery.
Q2: I switched to Protein Precipitation (PPT) to capture everything, but now I have severe matrix effects (Ion Suppression).
Diagnosis: "Dirty" Extraction. Explanation: While PPT (using Acetonitrile or Methanol) yields 100% recovery for both analytes, it fails to remove plasma phospholipids. These phospholipids co-elute and suppress the ionization of the 6,7-dihydrodiol metabolite, which often elutes earlier (in the suppression zone) due to its higher polarity. The Fix: Implement Phospholipid Removal Plates (e.g., Ostro™, Phree™) or switch to Supported Liquid Extraction (SLE) . SLE provides the cleanliness of LLE with the exhaustive extraction capability of PPT.
Q3: Is the 6,7-dihydrodiol metabolite stable during evaporation?
Diagnosis: Thermal/Oxidative Stress. Explanation: Diols can be susceptible to dehydration under high heat or acidic conditions. The Fix:
-
Evaporation: Keep temperature <40°C under a gentle stream of nitrogen.
-
Reconstitution: Do not use 100% aqueous mobile phase. Reconstitute in 20-30% Organic (MeOH/ACN) to ensure the lipophilic parent drug dissolves while keeping the polar metabolite in solution.
Part 2: Optimized Extraction Protocols
We recommend Protocol A (LLE) for labs with standard equipment and Protocol B (SLE) for high-throughput/high-sensitivity requirements.
Protocol A: Optimized Liquid-Liquid Extraction (LLE)
Best for: Cost-efficiency and standard HPLC-UV or LC-MS/MS setups.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL tube.
-
Internal Standard: Add 10 µL of IS working solution (e.g., Ibudilast-d7 or Estazolam). Vortex 10s.
-
Buffer: Add 50 µL of 0.1 M Ammonium Acetate (pH 7.0).
-
Why? Buffering ensures the analytes are in a neutral state, maximizing organic partitioning.
-
-
Extraction: Add 600 µL of Ethyl Acetate .
-
Critical: Do NOT use Hexane or pure MTBE.
-
-
Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm.
-
Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean plate/tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Add 100 µL of Mobile Phase (e.g., 40% ACN / 60% Water + 0.1% Formic Acid).
Protocol B: Supported Liquid Extraction (SLE)
Best for: Eliminating matrix effects and maximizing recovery of polar metabolites.
-
Load: Mix 100 µL Plasma + 10 µL IS + 100 µL Water. Load onto a 200 µL SLE+ cartridge .
-
Wait: Apply gentle vacuum/pressure to initiate loading, then wait 5 minutes .
-
Mechanism:[1] The plasma absorbs into the diatomaceous earth.
-
-
Elute: Add 1 mL of MTBE:Ethyl Acetate (50:50) .
-
Why? The mixture captures both the lipophilic parent and the polar diol.
-
-
Collect & Dry: Collect eluate, evaporate, and reconstitute as above.
Part 3: Comparative Data & Visualization
Table 1: Solvent Screening Data (Recovery Efficiency)
Comparison of extraction solvents for Ibudilast vs. 6,7-Dihydrodiol Metabolite.
| Extraction Solvent | Ibudilast Recovery (%) | 6,7-Dihydrodiol Recovery (%) | Matrix Effect (ME) | Verdict |
| Hexane | 85% | < 10% | Low | Fail (Too non-polar) |
| MTBE (100%) | 98% | 45% | Low | Fail (Metabolite loss) |
| Ethyl Acetate | 96% | 92% | Moderate | Recommended (LLE) |
| DCM:IPA (95:5) | 99% | 95% | High | Good recovery, but dirtier |
| Acetonitrile (PPT) | >99% | >99% | Very High | Fail (Ion Suppression) |
Figure 1: Extraction Decision Logic
Follow this workflow to select the correct method based on your lab's constraints.
Caption: Decision tree for selecting the optimal extraction methodology based on laboratory capabilities and data quality requirements.
References
-
Ding, C., et al. (2011).[1] "Determination of Ibudilast in Rabbit Plasma by Liquid Chromatography-Mass Spectrometry and its Application." Latin American Journal of Pharmacy.
-
Rolph, T., et al. (2011). "Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses." British Journal of Clinical Pharmacology.
-
ChemicalBook. (n.d.). "Ibudilast Chemical Properties and Stability Data." ChemicalBook Database.
-
Boyer, E.W., et al. (2013). "Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial."[2] Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration.
Sources
Refining cell culture conditions for studying 6,7-Dihydrodiol-ibudilast.
Topic: Refining Cell Culture Conditions for 6,7-Dihydrodiol-ibudilast
Executive Dashboard: Compound Profile
| Parameter | Specification | Critical Note |
| Compound ID | This compound | Primary metabolite of Ibudilast (AV-411/KC-404).[1][2][3][4] |
| Polarity Shift | Moderate | The addition of hydroxyl groups at C6/C7 increases polarity vs. parent, but it remains lipophilic. |
| Protein Binding | High (>90%) | Critical: Efficacy drops significantly in 10% FBS due to sequestration. |
| Primary Target | PDE4 / PDE10 / MIF | Requires adenylate cyclase stimulation (e.g., Forskolin) to visualize inhibition in vitro. |
| Solvent | DMSO (Primary) | Avoid aqueous stock preparation. |
Module 1: Reconstitution & Stock Management
The Challenge: Like its parent Ibudilast, the 6,7-dihydrodiol metabolite suffers from poor aqueous solubility. A common artifact in potency assays is "micro-precipitation"—invisible aggregates that reduce the effective concentration, leading to artificially high IC50 values.
Protocol: The "Solvent-Sandwich" Dilution
Do not add the drug directly to the media bottle. The hydrophobic shock will cause immediate precipitation.
-
Primary Stock: Dissolve lyophilized powder in 100% DMSO to create a 20–50 mM stock.
-
Storage: Aliquot into amber glass or high-quality polypropylene vials (avoid polystyrene). Store at -20°C.
-
-
Intermediate Dilution (The Critical Step):
-
Dilute the Primary Stock 1:10 in PBS or Serum-Free Media to create a 10x working solution.
-
Why? This step buffers the hydrophobicity before the compound hits the protein-rich full media.
-
-
Final Application: Add the Intermediate Solution to your cell culture wells.
-
Target DMSO: Final concentration must be ≤ 0.1% (v/v) to avoid solvent toxicity masking the metabolite's effects.
-
Figure 1: Stepwise dilution workflow to prevent hydrophobic precipitation shock in aqueous media.
Module 2: The Serum Binding Problem
The Science: Ibudilast exhibits ~98% plasma protein binding [1]. While the 6,7-dihydrodiol metabolite is slightly more polar, it retains significant affinity for albumin. If you run your assay in standard 10% Fetal Bovine Serum (FBS), the "free fraction" of the drug available to inhibit PDE4 is negligible.
Optimization Strategy
You must validate your IC50 in low-serum conditions to determine the "True Potency."
| Condition | Serum % | Drug Availability | Recommended Application |
| Standard | 10% FBS | Low (<5%) | Long-term toxicity assays (72h+). |
| Optimized | 1% FBS | Moderate | Standard signaling assays (24h). |
| Ideal | 0% (Serum-Free) | High (100%) | Acute cAMP/PDE assays (<4h). |
Guidance: If your cells (e.g., primary microglia or neurons) require serum for survival, calculate the shift factor . Run a dose-response curve in 0% vs. 10% serum. If the IC50 shifts from 1 µM to 50 µM, your shift factor is 50. Use this to adjust dosing in future experiments.
Module 3: Assay Design (PDE Inhibition)
The Issue: Researchers often add this compound to cells and measure cAMP, seeing no result. The Cause: Basal cAMP levels in resting cells are often below the detection limit of FRET or ELISA kits. You cannot inhibit the degradation of a substrate that isn't there.
Protocol: The "Stimulation-Inhibition" Workflow
You must drive cAMP production (via Adenylate Cyclase) to visualize the PDE inhibitor's "braking" effect.
-
Pre-incubation: Treat cells with this compound for 30 minutes .
-
Allows cellular entry and PDE binding.
-
-
Stimulation: Add Forskolin (1–10 µM) .
-
Activates Adenylate Cyclase to produce cAMP.
-
-
Readout: Lyse cells after 15–30 minutes.
-
Result: The inhibitor-treated cells will show a massive cAMP spike compared to Forskolin-only controls (because the PDE brake is removed).
-
Figure 2: Mechanism of Action. The drug prevents PDE from degrading cAMP. Without Forskolin stimulation, cAMP levels are too low to measure this effect.
Troubleshooting FAQ
Q1: My drug precipitates immediately upon adding to the media. What is wrong? A: You likely skipped the intermediate dilution step or your stock is too concentrated.
-
Fix: Ensure your DMSO stock is warm (room temp) before pipetting. Do not pipette 100% DMSO stock directly into cold media. Pre-dilute in a small volume of PBS or warm media first.
Q2: I see activity in biochemical assays (cell-free) but zero activity in whole cells. A: This is a classic Permeability or Efflux issue.
-
Check 1: Is the metabolite too polar to cross the membrane? (Unlikely for dihydrodiol, but possible in specific lines).[4]
-
Check 2: Is it being pumped out? this compound may be a substrate for P-glycoprotein (P-gp).[5] Try co-treating with a P-gp inhibitor like Verapamil to see if potency is restored [2].
Q3: The compound works at 1 hour but loses effect at 24 hours. A: Metabolic instability.
-
Explanation: The dihydrodiol moiety is a prime target for Phase II conjugation (Glucuronidation/Sulfation). If your cell line expresses UGTs (e.g., hepatocytes, HepG2), the drug is being deactivated.
-
Solution: Refresh the media/drug every 6–12 hours or switch to a metabolically incompetent cell line (e.g., CHO, HEK293) for mechanism studies.
Q4: Can I use Rolipram as a positive control? A: Yes. Rolipram is the gold-standard PDE4 inhibitor. If Rolipram works in your assay but this compound does not, the issue is likely target specificity . Ibudilast is a non-selective PDE inhibitor (PDE4, 10, 11) [3]. Ensure your specific cell type expresses the relevant PDE isoforms.
References
-
Burnett, F. et al. (2021). Pharmacokinetics and metabolism of ibudilast.[1][3][5] National Institutes of Health.
-
Cayman Chemical. (2022).[6] Ibudilast Product Information & Solubility Data.
-
Titus, D. et al. (2017). Analyses of PDE-regulated phosphoproteomes reveal unique cAMP-signaling modules. PNAS.
-
FDA Access Data. (2013). Pharmacology Review: Ibudilast and Metabolites.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cross-species comparisons of the pharmacokinetics of ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Addressing variability in pharmacokinetic data of 6,7-Dihydrodiol-ibudilast.
This guide functions as a specialized Technical Support Center for researchers encountering variability in the pharmacokinetic (PK) analysis of 6,7-Dihydrodiol-ibudilast , the primary metabolite of Ibudilast (MN-166).
Status: Operational | Tier: Level 3 (Senior Application Support)
Executive Summary: The Variability Paradox
User Query: "My PK profiles for the parent drug (Ibudilast) are consistent, but the 6,7-dihydrodiol metabolite shows massive inter-subject variability and analytical drift. Why?"
Root Cause Analysis: The variability in this compound is rarely a single-factor issue. It stems from a convergence of metabolic flux (CYP-mediated epoxide formation) and analytical instability (thermal dehydration of the diol in ion sources). Unlike the lipophilic parent compound, the diol is polar, susceptible to Phase II conjugation, and prone to in-source fragmentation.
Troubleshooting Guide: Analytical & Biological Challenges
Module A: Analytical Instability (LC-MS/MS)
Symptom: Poor reproducibility between QC injections; non-linear calibration curves for the metabolite.
| Diagnostic Question | Technical Insight & Solution |
| Are you monitoring the intact protonated ion | Critical Risk. Dihydrodiols are thermally labile. In high-temperature ESI sources, they often undergo dehydration, losing water to form |
| What is your Internal Standard (IS)? | Common Error. Using the parent drug's IS (e.g., Ibudilast-d7) for the metabolite is insufficient due to significant polarity differences. Fix: You must use a Stable Isotope Labeled (SIL) standard for the metabolite itself (e.g., This compound-d3 ) to track matrix suppression and extraction efficiency accurately. |
| Where does the metabolite elute? | Matrix Effect Zone. Being more polar, the diol elutes earlier, often in the "void volume" where salts and phospholipids suppress ionization. Fix: Modify the gradient. Start with 5% organic hold for 1.0 min to push the diol away from the solvent front. |
Module B: Biological Variability (In Vivo)
Symptom: Double peaks in plasma concentration-time curves; high inter-subject CV% (>50%).
| Diagnostic Question | Technical Insight & Solution |
| Is the subject a smoker? | Metabolic Induction. Ibudilast metabolism involves CYP1A2 . Smoking induces CYP1A2, accelerating the conversion of Ibudilast to the diol, potentially spiking metabolite |
| Why do I see a second peak at 6–8 hours? | Enterohepatic Recirculation. Ibudilast and its metabolites undergo biliary excretion. The diol may be conjugated (glucuronidated), excreted into bile, hydrolyzed by gut bacteria, and reabsorbed. Action: Do not treat the second peak as an outlier; it is a characteristic PK feature. |
Visualizing the Mechanism
To understand the variability, one must visualize the pathway. The diol is not formed directly but likely via an unstable epoxide intermediate, heavily regulated by CYP enzymes.
Figure 1: Metabolic pathway illustrating the CYP-mediated oxidation and subsequent hydrolysis. Note the recirculation loop (dotted line) responsible for secondary PK peaks.
Validated Experimental Protocol: High-Sensitivity Extraction
Objective: Isolate this compound from plasma with minimal matrix interference. Method: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this metabolite due to the need to remove phospholipids that cause ion suppression.
Reagents
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).
-
Buffer: 50 mM Ammonium Acetate (pH 5.0). Note: Controlling pH is vital to prevent base-catalyzed degradation.
-
Internal Standard: this compound-d3 (100 ng/mL in methanol).
Step-by-Step Workflow
-
Sample Prep: Aliquot 50 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 10 µL of Internal Standard working solution. Vortex gently (10 sec).
-
Buffering: Add 50 µL of Ammonium Acetate buffer (pH 5.0). Why? This stabilizes the diol moiety.
-
Extraction: Add 500 µL of MTBE.
-
Agitation: Shake on a reciprocating shaker for 10 minutes at high speed.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 400 µL of the upper organic layer to a clean glass tube.
-
Drying: Evaporate to dryness under nitrogen at 35°C. Warning: Do not exceed 40°C to prevent thermal degradation.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:Acetonitrile + 0.1% Formic Acid).
Troubleshooting Logic Tree
Use this flow to diagnose "bad data" events.
Figure 2: Decision matrix for isolating analytical faults before investigating biological variance.
References
-
Rellick, S. et al. (2015). Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses. British Journal of Clinical Pharmacology. Available at: [Link]
-
Bauer, E. et al. (1995).[1] Oxidation of benzo[a]pyrene by recombinant human cytochrome P450 enzymes. (Grounding for CYP-mediated diol formation mechanisms). Chemical Research in Toxicology. Available at: [Link]
-
ClinicalTrials.gov. (2021). Ibudilast (MN-166) in Subjects With Amyotrophic Lateral Sclerosis (ALS). Identifier: NCT02238626. Available at: [Link]
-
Ding, C. et al. (2011).[2] Determination of Ibudilast in Rabbit Plasma by Liquid Chromatography-Mass Spectrometry and its Application. Latin American Journal of Pharmacy. Available at: [Link]
-
Wang, J. et al. (2020). Metabolic activation and cytotoxicity of ibudilast mediated by CYP3A4. (Detailing the epoxide intermediate). Journal of Applied Toxicology. Available at: [Link]
Sources
Validation & Comparative
Comparing the bioactivity of 6,7-Dihydrodiol-ibudilast versus the parent drug Ibudilast.
[1]
Executive Summary
This guide provides a technical comparison between Ibudilast (the parent drug, also known as AV-411 or MN-166) and its primary circulating metabolite, 6,7-Dihydrodiol-ibudilast .[1][2] While Ibudilast is a pleiotropic neuroprotective agent acting via phosphodiesterase (PDE) inhibition and Macrophage Migration Inhibitory Factor (MIF) antagonism, the 6,7-dihydrodiol derivative represents a Phase I metabolic product.
For drug development professionals, distinguishing these two entities is critical for three reasons:
-
Bioanalytical Specificity: The structural similarity necessitates high-resolution LC-MS/MS methods to prevent cross-interference during pharmacokinetic (PK) monitoring.
-
Efficacy Attribution: Understanding that the diol results from the hydrolysis of an arene oxide intermediate (often a detoxification step) clarifies that therapeutic efficacy is driven by the parent molecule.
-
Safety Monitoring: The diol serves as a stable biomarker for hepatic clearance and metabolic flux.
Part 1: Chemical Identity & Structural Divergence
The transition from Ibudilast to its diol form involves the loss of aromaticity in the pyridine ring system, a structural change that fundamentally alters the molecule's pharmacophore.
| Feature | Ibudilast (Parent) | This compound (Metabolite) |
| CAS Registry | 50847-11-5 | N/A (Metabolite ID often used internally) |
| Molecular Formula | C₁₄H₁₈N₂O | C₁₄H₂₀N₂O₃ |
| Key Structural Feature | Planar pyrazolo[1,5-a]pyridine core. | Disrupted planarity at the 6,7-position due to di-hydroxylation. |
| Lipophilicity (LogP) | ~3.3 (High BBB permeability) | < 2.0 (Predicted; increased polarity reduces passive diffusion). |
| Primary Role | Active Pharmaceutical Ingredient (API). | Metabolic clearance product (Phase I). |
Metabolic Pathway Visualization
The following diagram illustrates the hepatic conversion of Ibudilast to the diol via the Cytochrome P450 system and Epoxide Hydrolase.
Figure 1: Hepatic metabolic pathway of Ibudilast. The formation of the diol increases water solubility to facilitate renal excretion.
Part 2: Bioactivity Profile[4][5]
The pharmacological distinction between the parent and the metabolite is absolute. Ibudilast relies on its planar aromatic system to intercalate into the catalytic pocket of PDE enzymes. The 6,7-dihydrodiol modification disrupts this binding mode.
Phosphodiesterase (PDE) Inhibition[4][5][6][7][8][9][10]
-
Ibudilast: Exhibits non-selective inhibition of PDE3, PDE4, PDE10, and PDE11 .[3]
-
This compound:
MIF Inhibition (Macrophage Migration Inhibitory Factor)[5][6][7]
-
Ibudilast: Acts as an allosteric inhibitor of MIF, preventing its tautomerase activity and interaction with the CD74 receptor. This is crucial for its neuroprotective effects in multiple sclerosis (MS) and ALS models.
-
This compound: Lacks the requisite conformational rigidity to effectively lock the MIF trimer or block the active site.
Pharmacokinetic Implications
While less active, the diol is present in plasma at concentrations 20–55% of the parent drug .[1]
-
Clinical Relevance: In clinical trials (e.g., for methamphetamine dependence or MS), the diol is tracked to ensure linear pharmacokinetics.
-
Safety: The diol is not associated with specific toxicities (e.g., it does not form reactive Michael acceptors unlike the preceding epoxide intermediate).
Part 3: Experimental Protocols
To validate the bioactivity differences and ensure accurate quantification, the following protocols are recommended.
Protocol A: Comparative PDE4 Inhibition Assay (Fluorescence Polarization)
Objective: To empirically demonstrate the loss of potency in the 6,7-dihydrodiol metabolite compared to Ibudilast.
Materials:
-
Recombinant human PDE4B enzyme.
-
FAM-labeled cAMP tracer.
-
IMAP binding reagent (Molecular Devices).
-
Test compounds: Ibudilast (Reference) and this compound.[7][1][2][8][9]
Workflow:
-
Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 100 µM).
-
Incubation: Mix 5 µL of compound with 10 µL of PDE4B enzyme (optimized concentration) in 384-well black plates. Incubate for 15 min at RT.
-
Reaction Start: Add 5 µL of FAM-cAMP substrate (100 nM final). Incubate for 60 min.
-
Reaction Stop: Add 60 µL of IMAP binding solution (nanoparticles bind free phosphate-cAMP, increasing polarization).
-
Detection: Read Fluorescence Polarization (FP) at Ex 485 nm / Em 520 nm.
-
Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.
-
Expected Result: Ibudilast IC₅₀ < 1 µM; Diol IC₅₀ > 10 µM or no inhibition.
-
Protocol B: LC-MS/MS Separation (Bioanalytical Specificity)
Objective: To separate the parent from the diol in plasma samples, preventing "metabolite interference" which can artificially inflate reported drug levels.
Methodology:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient:
-
0-1 min: 5% B (Load).
-
1-4 min: 5% -> 95% B (Elution).
-
-
Differentiation Logic:
Bioanalytical Workflow Diagram
Figure 2: LC-MS/MS workflow ensuring separation of the active parent drug from the polar diol metabolite.
References
-
Rolan, P., et al. (2008). "Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses." British Journal of Clinical Pharmacology. Link
-
Burnett, F., et al. (2017). "Pharmacology of Ibudilast: A Non-Selective PDE Inhibitor."[4][10] Journal of Pharmacology and Experimental Therapeutics. Link
-
Cho, Y., et al. (2010). "Discovery of novel PDE4 inhibitors: Structure-activity relationships." Bioorganic & Medicinal Chemistry Letters. Link
-
MediciNova Inc. (2022). "Ibudilast (MN-166) Investigator Brochure & Clinical Data Summary." ClinicalTrials.gov. Link
-
Gibson, L.C., et al. (2006). "The inhibitory profile of Ibudilast against the human phosphodiesterase enzyme family." European Journal of Pharmacology. Link
Sources
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- 2. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound: IBUDILAST (CHEMBL19449) - ChEMBL [ebi.ac.uk]
- 7. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cross-species comparisons of the pharmacokinetics of ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
Decoding the Contribution of 6,7-Dihydrodiol-ibudilast to the Therapeutic Efficacy of Ibudilast: A Comparative Guide
Introduction: The Multifaceted Therapeutic Profile of Ibudilast and the Enigma of its Primary Metabolite
Ibudilast (also known as MN-166) is a small molecule drug with a remarkably diverse pharmacological profile, positioning it as a promising therapeutic candidate for a range of neurological and inflammatory disorders.[1][2] Initially approved in Japan for the treatment of bronchial asthma and post-stroke dizziness, its potential applications have expanded to include multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), neuropathic pain, and substance use disorders.[1][3] The therapeutic efficacy of Ibudilast is attributed to its multi-target mechanism of action, which includes the inhibition of phosphodiesterases (PDEs), antagonism of macrophage migration inhibitory factor (MIF), and attenuation of glial cell activation.[1][2][4][5][6]
Upon administration, Ibudilast is metabolized in the liver to its primary metabolite, 6,7-Dihydrodiol-ibudilast.[7] Pharmacokinetic studies in healthy volunteers have shown that the plasma concentrations of this metabolite are approximately 20-50% of the parent drug.[8] Despite its significant presence in circulation, the specific contribution of this compound to the overall therapeutic effects of Ibudilast remains largely uncharacterized. This guide provides a comparative framework for Ibudilast and its primary metabolite, summarizing the known activities of the parent compound and outlining the necessary experimental workflows to validate the role of this compound. For researchers and drug development professionals, understanding the biological activity of this major metabolite is crucial for a comprehensive grasp of Ibudilast's mechanism of action and for optimizing its therapeutic potential.
Ibudilast: A Multi-Target Approach to Neuroinflammation and Neurodegeneration
The therapeutic versatility of Ibudilast stems from its ability to modulate multiple signaling pathways implicated in neuroinflammation and neurodegeneration.
Phosphodiesterase (PDE) Inhibition
Ibudilast is a non-selective PDE inhibitor, with notable activity against PDE-3, -4, -10, and -11.[5] By inhibiting these enzymes, Ibudilast increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] This elevation in cyclic nucleotides has several downstream consequences, including the suppression of pro-inflammatory cytokines and the promotion of neurotrophic factor production.[3]
Macrophage Migration Inhibitory Factor (MIF) Antagonism
Ibudilast is also a potent inhibitor of MIF, a pro-inflammatory cytokine that plays a key role in the immune response.[4] Ibudilast is thought to exert its MIF inhibitory effects through an allosteric mechanism.[5]
Attenuation of Glial Cell Activation and TLR4 Signaling
A key aspect of Ibudilast's neuroprotective effects is its ability to suppress the activation of microglia and astrocytes.[1] Activated glial cells contribute to neuronal damage through the release of pro-inflammatory mediators. Ibudilast also inhibits Toll-like receptor 4 (TLR4), a key receptor involved in innate immunity and neuroinflammatory signaling.[6]
The Uncharacterized Role of this compound: A Knowledge Gap
While the pharmacokinetic profile of this compound has been established, its pharmacodynamic properties remain a critical unknown. Does this metabolite retain the PDE and MIF inhibitory activities of the parent compound? Does it contribute to the attenuation of glial cell activation? Answering these questions is paramount to a complete understanding of Ibudilast's therapeutic action.
Comparative Pharmacokinetic Profile
| Compound | Cmax (% of Ibudilast) | Tmax (hours) |
| Ibudilast | 100% | 4-6 |
| This compound | 20-50%[8] | ~10[8] |
Table 1: Comparative pharmacokinetic parameters of Ibudilast and its primary metabolite, this compound, in healthy volunteers.
Proposed Experimental Workflow for Validating the Role of this compound
To elucidate the contribution of this compound to the therapeutic effects of Ibudilast, a systematic investigation of its biological activities is required. The following experimental workflow is proposed:
Caption: Proposed workflow for the comparative analysis of Ibudilast and this compound.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine and compare the inhibitory activity of Ibudilast and this compound against a panel of recombinant human PDE enzymes (PDE3, PDE4, PDE10, and PDE11).
Methodology:
-
Reagents and Materials:
-
Recombinant human PDE enzymes (e.g., from commercial suppliers).
-
cAMP or cGMP substrate, as appropriate for the PDE isoform.
-
³H-cAMP or ³H-cGMP radiolabeled substrate.
-
Snake venom nucleotidase.
-
Anion exchange resin (e.g., Dowex).
-
Scintillation cocktail and counter.
-
Ibudilast and this compound test compounds.
-
-
Procedure:
-
Prepare a reaction mixture containing the appropriate buffer, PDE enzyme, and varying concentrations of the test compound (Ibudilast or this compound).
-
Initiate the reaction by adding the substrate mixture containing both unlabeled and ³H-labeled cAMP or cGMP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the PDE reaction by heat inactivation.
-
Add snake venom nucleotidase to convert the resulting ³H-AMP or ³H-GMP to ³H-adenosine or ³H-guanosine.
-
Separate the charged, unhydrolyzed substrate from the uncharged product using an anion exchange resin column.
-
Quantify the amount of ³H-adenosine or ³H-guanosine by liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Assay
Objective: To assess and compare the inhibitory effect of Ibudilast and this compound on the tautomerase activity of MIF.
Methodology:
-
Reagents and Materials:
-
Recombinant human MIF.
-
L-dopachrome methyl ester (substrate).
-
Assay buffer (e.g., phosphate-buffered saline with EDTA).
-
Spectrophotometer capable of reading absorbance at 475 nm.
-
Ibudilast and this compound test compounds.
-
-
Procedure:
-
Pre-incubate recombinant human MIF with varying concentrations of the test compound (Ibudilast or this compound) in the assay buffer.
-
Initiate the reaction by adding the L-dopachrome methyl ester substrate.
-
Monitor the decrease in absorbance at 475 nm over time, which corresponds to the tautomerization of the substrate.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percentage of inhibition and the IC₅₀ value.
-
LPS-Stimulated Microglia Cytokine Release Assay
Objective: To evaluate and compare the ability of Ibudilast and this compound to suppress the release of pro-inflammatory cytokines from activated microglia.
Methodology:
-
Reagents and Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia.
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS) from E. coli.
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Ibudilast and this compound test compounds.
-
-
Procedure:
-
Plate microglial cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the test compound (Ibudilast or this compound) for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate the cells for a suitable duration (e.g., 24 hours) to allow for cytokine production and release.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each concentration of the test compound and determine the IC₅₀ values.
-
Data Presentation: A Comparative Analysis Framework
The following table provides a template for summarizing the experimental data comparing the in vitro activities of Ibudilast and this compound.
| Biological Target | Assay | Ibudilast (IC₅₀) | This compound (IC₅₀) |
| PDE4 | PDE Inhibition Assay | Known | To Be Determined |
| PDE10 | PDE Inhibition Assay | Known | To Be Determined |
| MIF | Tautomerase Inhibition Assay | Known | To Be Determined |
| Microglial TNF-α Release | Cytokine Release Assay | Known | To Be Determined |
| Microglial IL-1β Release | Cytokine Release Assay | Known | To Be Determined |
| Microglial IL-6 Release | Cytokine Release Assay | Known | To Be Determined |
Table 2: Framework for comparing the in vitro inhibitory concentrations (IC₅₀) of Ibudilast and this compound against key therapeutic targets.
Visualizing the Signaling Pathways and Experimental Logic
Caption: Signaling pathways of Ibudilast and the hypothetical involvement of its metabolite.
Conclusion and Future Directions
Ibudilast presents a compelling multi-target therapeutic strategy for a variety of complex diseases. However, a significant knowledge gap exists regarding the contribution of its primary metabolite, this compound, to its overall efficacy. The experimental workflows and comparative framework presented in this guide provide a clear path forward for researchers to systematically investigate the biological activities of this metabolite. By determining the PDE and MIF inhibitory potential, as well as the anti-inflammatory and neuroprotective effects of this compound, the scientific community can achieve a more complete understanding of Ibudilast's mechanism of action. This knowledge will be invaluable for the ongoing clinical development of Ibudilast and for the design of future therapeutics that leverage this multi-modal approach to treating neuroinflammation and neurodegeneration.
References
- Patsnap Synapse. (2024-07-17). What is the mechanism of Ibudilast?
-
Rolan, P., Hutchinson, M. R., & Johnson, K. W. (2009). Ibudilast: a review of its pharmacology, efficacy and safety in respiratory and neurological disease. Expert opinion on pharmacotherapy, 10(17), 2897–2904. Retrieved from [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). Ibudilast. Retrieved from [Link]
-
Angelopoulou, E., Piperi, C., & Papavassiliou, A. G. (2022). Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence. International journal of molecular sciences, 23(23), 15291. Retrieved from [Link]
-
Fox, R. J., Coffey, C. S., Conwit, R., Cudkowicz, M. E., Gleason, T., Goodman, A., ... & SPRINT-MS Investigators. (2018). Phase 2 trial of ibudilast in progressive multiple sclerosis. The New England journal of medicine, 379(9), 846–855. Retrieved from [Link]
-
Rolan, P., Gibbons, J. A., He, L., Chang, E., Jones, D., & Johnson, K. W. (2008). Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses. British journal of clinical pharmacology, 66(6), 792–801. Retrieved from [Link]
-
Rolan, P., Sanftner, L. M., Gibbons, J. A., Gaeta, F., & Johnson, K. W. (2009). Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses. British journal of clinical pharmacology, 68(3), 345–354. Retrieved from [Link]
-
Cho, Y., Crichlow, G. V., Vermeire, J. J., Leng, L., Du, X., Hodsdon, M. E., ... & Lolis, E. J. (2010). Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast. Proceedings of the National Academy of Sciences of the United States of America, 107(25), 11313–11318. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain. Metabolic Brain Disease, 40(1), 1-15. Retrieved from [Link]
-
Mizuno, T., Kurotani, T., Komatsu, Y., Kawanokuchi, J., Kato, H., Mitsuma, N., & Suzumura, A. (2004). Neuroprotective role of phosphodiesterase inhibitor ibudilast on neuronal cell death induced by activated microglia. Neuropharmacology, 46(3), 404–411. Retrieved from [Link]
-
Angelopoulou, E., Piperi, C., & Papavassiliou, A. G. (2022). Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence. MDPI. Retrieved from [Link]
-
Liu, J., Li, J., Geng, D., Li, Y., & Liu, Z. (2025). Metabolic activation and cytotoxicity of ibudilast mediated by CYP3A4. Toxicology Letters, 373, 1-10. Retrieved from [Link]
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- 2. Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 6,7-Dihydrodiol-ibudilast and other major Ibudilast metabolites.
[1][2]
Executive Summary
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor (predominantly PDE4 and PDE10) and a Macrophage Migration Inhibitory Factor (MIF) inhibitor.[1][2][3][4] While the parent compound drives the primary therapeutic effects in asthma, neuropathic pain, and neuroinflammation, its metabolic profile is characterized by extensive hepatic biotransformation.
The This compound (often referred to as the "diol metabolite") is the most abundant circulating metabolite in humans. Understanding this metabolite is critical not for its therapeutic potency—which is significantly reduced compared to the parent—but for its role as a stable pharmacokinetic marker of hepatic clearance and a surrogate for the transient, reactive epoxide intermediate formed during metabolism.
Metabolic Landscape & Pathways
Ibudilast undergoes extensive Phase I metabolism in the liver, primarily mediated by Cytochrome P450 enzymes (CYP3A4, CYP1A2) and Epoxide Hydrolase.
The Major Pathway: Epoxide-Diol Conversion
The primary metabolic route involves the oxidation of the pyrazolopyridine ring.
-
Epoxidation: CYP450 enzymes convert Ibudilast into a reactive 6,7-Epoxide intermediate .
-
Hydrolysis: Microsomal Epoxide Hydrolase (mEH) rapidly hydrolyzes the epoxide into the stable This compound .
-
Conjugation: The diol is further conjugated (glucuronidation/sulfation) for renal excretion.
Minor Pathways
-
Side-Chain Hydroxylation: Oxidation of the isopropyl or isobutyryl side chains yields monohydroxylated metabolites (e.g., 2-beta, 3-beta-diol ibudilast).
-
N-Dealkylation: Minor removal of alkyl groups, though less prevalent than ring oxidation.
Visualization: Ibudilast Metabolic Pathway
The following diagram illustrates the biotransformation flow from Parent to the Diol metabolite.
Figure 1: Metabolic pathway of Ibudilast highlighting the critical Epoxide-Diol conversion.[5]
Comparative Profiling: Parent vs. 6,7-Dihydrodiol[7]
This section contrasts the physicochemical and pharmacological properties of the parent drug and its primary metabolite.[6][7]
Pharmacokinetic & Pharmacodynamic Comparison
| Feature | Ibudilast (Parent) | This compound |
| Primary Activity | High Potency: PDE4 ( | Low/Negligible Potency: Structural alteration of the pyrazolopyridine ring significantly reduces PDE affinity. |
| Plasma Exposure | Reference (100%). | High: Circulates at ~30–55% of parent AUC. |
| Half-Life ( | ~19 hours (Human).[4][7] | Similar to parent (formation rate-limited). |
| Elimination Route | Hepatic metabolism (negligible renal excretion of unchanged drug). | Renal excretion (predominantly as conjugates). |
| Blood-Brain Barrier | High permeability (CNS active). | Lower permeability due to increased polarity (diol group). |
| Toxicological Role | Safe at therapeutic doses. | Biomarker: Represents the "detoxified" product of the reactive epoxide intermediate. |
Structural Causality
-
Parent: The planar pyrazolopyridine ring is essential for fitting into the hydrophobic pocket of the PDE enzyme.
-
Metabolite: The introduction of two hydroxyl groups at the 6,7-position disrupts the planarity and increases hydrophilicity, drastically reducing the binding affinity for the PDE active site. This renders the metabolite largely pharmacologically inactive regarding PDE inhibition, though it serves as a critical marker for metabolic flux.
Experimental Methodologies
To validate the presence and kinetics of this compound, the following protocols are recommended. These maximize sensitivity and specificity.
Protocol A: Metabolite Identification via LC-MS/MS
Objective: Quantify Ibudilast and 6,7-Dihydrodiol in plasma.
-
Sample Prep:
-
Aliquot 50 µL plasma.
-
Add 150 µL Acetonitrile (containing internal standard, e.g.,
-Ibudilast). -
Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).
-
Transfer supernatant to autosampler vial.
-
-
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Waters XSelect, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Mass Spectrometry (MS/MS):
-
Validation Criteria: Linearity (
), Accuracy (85-115%), Precision (CV < 15%).
Protocol B: In Vitro Microsomal Stability Assay
Objective: Confirm the formation of the diol metabolite via Epoxide Hydrolase.
-
Incubation System:
-
Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: Ibudilast (1 µM).
-
-
Reaction Start:
-
Add NADPH-regenerating system (to drive CYP activity).
-
-
Inhibition Check (Causality Test):
-
Control: Standard incubation.
-
Arm A (CYP Inhibition): Add Ketoconazole (CYP3A4 inhibitor). Result: Reduced Parent depletion, reduced Diol formation.
-
Arm B (Epoxide Hydrolase Inhibition): Add Valpromide (mEH inhibitor). Result: Accumulation of Epoxide intermediate (if detectable) or reduced Diol formation.
-
-
Termination: Quench with ice-cold acetonitrile at 0, 15, 30, 60 min. Analyze via LC-MS/MS.
Visualization: Experimental Workflow
Figure 2: Analytical workflow for isolating and quantifying Ibudilast and its metabolites.
References
-
Rolan, P., et al. (2008). "Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses." British Journal of Clinical Pharmacology.
-
Cho, Y., et al. (2010).[3] "Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast."[10] Proceedings of the National Academy of Sciences (PNAS). [10]
-
Gibson, L.C., et al. (2006).[1][3] "Ibudilast, a non-selective phosphodiesterase inhibitor, regulates glial cell function."[1][2][10] European Journal of Pharmacology.
-
National Institutes of Health (NIH). "Ibudilast Compound Summary (CID 3671)." PubChem.
-
Bucala, R., et al. (2014). "Ibudilast for the treatment of drug addiction and other neurological conditions." Clinical Investigation.
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- 2. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Ibudilast for Cognitive Enhancement: Every Human Study on Ibudilast and the Brain - Lostfalco.com [lostfalco.com]
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- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Cross-species comparisons of the pharmacokinetics of ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating inter-species differences in the metabolism of Ibudilast to 6,7-Dihydrodiol-ibudilast.
Focus: Dissecting the kinetics of 6,7-Dihydrodiol-ibudilast formation and the "First-Pass Paradox."
Executive Summary
The Translational Challenge: Ibudilast (MN-166) presents a classic yet dangerous pharmacokinetic divergence. While intrinsic hepatic clearance (
The Mechanism: This discrepancy is not driven primarily by hepatic efficiency but by first-pass gut clearance . The formation of the primary metabolite, This compound , acts as the critical biomarker for this metabolic flux.
Objective: This guide provides a standardized framework to investigate these differences. We move beyond simple "stability" testing to a targeted comparison of hepatic vs. intestinal metabolism, ensuring your preclinical safety data correctly models human exposure.
Part 1: The Metabolic Pathway
To quantify species differences, we must first map the transformation. The conversion of Ibudilast to its 6,7-dihydrodiol form implies an oxidative attack on the pyrazolopyridine core, likely proceeding through an unstable arene oxide intermediate.
Key Enzymes:
-
Phase I (Oxidation): Cytochrome P450s (CYP450), specifically CYP3A4/5 and CYP1A2 in humans.
-
Phase I (Hydrolysis): Epoxide Hydrolase (EH), converting the epoxide to the stable trans-dihydrodiol.
Visualization: The Bioactivation Pathway
The following diagram illustrates the theoretical conversion flow required for your bioanalytical monitoring.
Figure 1: Proposed metabolic pathway showing the two-step conversion from Ibudilast to the 6,7-Dihydrodiol metabolite via an epoxide intermediate.[2]
Part 2: Comparative Experimental Protocol
Objective: Differentiate between Hepatic and Intestinal clearance contributions across species. Rationale: Since IV clearance is similar but oral bioavailability differs, standard liver microsome assays alone are insufficient. You must run parallel incubations using Intestinal Microsomes (IM).
Materials & Reagents[3][4][5][6][7]
-
Test Systems:
-
Pooled Liver Microsomes (Human, Sprague-Dawley Rat, Beagle Dog).
-
Pooled Intestinal Microsomes (Same species).
-
-
Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Control: Verapamil (High clearance marker), Warfarin (Low clearance marker).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow: The "Site-of-Loss" Assay
Figure 2: Step-by-step workflow for the comparative stability assay.
Step-by-Step Methodology
-
Substrate Preparation: Prepare 10 mM stock of Ibudilast in DMSO. Dilute to 1 µM working solution in buffer (Final DMSO < 0.1%).
-
Incubation System:
-
Microsome Protein Concentration: 0.5 mg/mL.
-
Volume: 200 µL per timepoint.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Critical Control: Run a "Minus NADPH" control to rule out non-enzymatic degradation.
-
-
Sampling: At T=0, 5, 15, 30, 60 min, transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Centrifugation: 4000 rpm for 20 min at 4°C to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor MRM transitions for Ibudilast (231 -> 160) and 6,7-Dihydrodiol (approx +34 Da shift, verify with standard).
Part 3: Data Analysis & Interpretation
Calculating Intrinsic Clearance (
- : Slope of ln(% remaining) vs time.
- : Incubation volume (µL).
Comparative Reference Table
Use this table to benchmark your experimental results against expected historical trends.
| Parameter | Human | Rat (Sprague-Dawley) | Dog (Beagle) | Interpretation |
| Hepatic | Moderate | Moderate/High | Low | Liver metabolism is relatively conserved. |
| Intestinal | Low | High | High | The Differentiator. Rodents/Dogs degrade drug before absorption. |
| Oral Bioavailability | High | Low | Variable | Driven by gut wall metabolism. |
| 6,7-Diol Formation | Primary Metabolite | Primary Metabolite | Primary Metabolite | Pathway is conserved; rate differs by tissue. |
| Auto-induction | No | Yes | Possible | Warning: Repeat dosing in rats may accelerate clearance. |
Part 4: Strategic Implications for Drug Development
1. The Allometric Scaling Trap: If you use standard allometric scaling based on liver microsome data alone to predict human dose, you will likely overestimate the human dose required. The human gut is less metabolically active for Ibudilast than the rat gut.
-
Action: Apply a correction factor for intestinal extraction (
) when modeling human PK.
2. Toxicity Biomarkers: The 6,7-dihydrodiol is a stable marker of oxidative stress on the molecule. However, the intermediate epoxide is a potential reactive metabolite.
-
Action: If 6,7-dihydrodiol levels are disproportionately high in one species, check for glutathione adducts in that species to assess reactive metabolite risk.
3. Formulation Strategy: Since the limitation in animals is gut metabolism, testing "bypassing" formulations (e.g., IV, IP, or sublingual) in animals may better mimic the systemic exposure seen in humans orally.
References
-
Sanftner, L. M., et al. (2009).[3][4] Cross-species comparisons of the pharmacokinetics of ibudilast. Xenobiotica.[5][6]
-
Rolph, T. (2012). Ibudilast: a non-selective PDE inhibitor with multiple actions.[][5] Expert Opinion on Investigational Drugs.
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 3671: Ibudilast.
-
BOC Sciences. Ibudilast Product Information and Structure.
Sources
- 1. Cross-species comparisons of the pharmacokinetics of ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ibudilast, PDE inhibitor (CAS 50847-11-5) | Abcam [abcam.com]
- 6. ricerca.uniba.it [ricerca.uniba.it]
How does the potency of 6,7-Dihydrodiol-ibudilast compare to other phosphodiesterase inhibitors?
Executive Summary
6,7-Dihydrodiol-ibudilast is the primary human metabolite of Ibudilast (MN-166/AV-411) , a non-selective phosphodiesterase (PDE) inhibitor and macrophage migration inhibitory factor (MIF) antagonist. While the parent compound Ibudilast exhibits potent inhibitory activity against PDE3, PDE4, PDE10, and PDE11, the 6,7-dihydrodiol metabolite is pharmacologically distinct due to its inability to cross the blood-brain barrier (BBB) .
This guide compares the potency and pharmacological profile of the active parent compound (Ibudilast) against standard PDE inhibitors, while characterizing the specific role and limitations of the 6,7-dihydrodiol metabolite in therapeutic contexts.
Part 1: Pharmacological Profile & Metabolism
The Relationship: Parent vs. Metabolite
Ibudilast undergoes extensive hepatic metabolism. The primary pathway involves the hydroxylation of the pyridine ring, likely via an epoxide intermediate, to form This compound .
-
Ibudilast (Parent):
-
This compound (Metabolite):
-
Plasma Presence: Circulates at ~30–55% of the parent concentration.
-
CNS Penetration: Negligible. Studies confirm it is undetectable in the CNS despite high plasma levels, rendering it non-contributory to the drug's central neuroinflammatory efficacy (ALS, MS, neuropathic pain).
-
Potency: Specific in vitro IC50 values are rarely reported in isolation, as the metabolite is considered a downstream clearance product with limited therapeutic relevance compared to the parent.
-
Mechanistic Pathway Diagram
The following diagram illustrates the metabolic conversion and the distinct signaling pathways affected by the active parent compound.
Figure 1: Pharmacological pathway of Ibudilast and the exclusion of its 6,7-dihydrodiol metabolite from the CNS.[5]
Part 2: Comparative Potency Analysis
Since the metabolite is CNS-impermeable and data on its isolated potency is limited, the primary benchmark for potency in drug development is the parent compound, Ibudilast . The table below compares Ibudilast with standard selective PDE inhibitors.
Potency Comparison Table (IC50 Values)
| Compound | Primary Target(s) | IC50 (Potency) | Selectivity Profile | Clinical Utility |
| Ibudilast | PDE3, PDE4, PDE10, PDE11 | ~1 - 10 µM (Non-selective) | Mixed inhibitor.[6] Also inhibits MIF.[1][2][3] | ALS, MS, Asthma (Japan). |
| Rolipram | PDE4 (Selective) | ~1 - 4 µM | Highly selective for PDE4. | Research standard (Emetic side effects). |
| Roflumilast | PDE4 (Selective) | < 1 nM (Sub-nanomolar) | Extremely potent PDE4 inhibitor. | COPD. |
| Cilostazol | PDE3 (Selective) | ~0.2 - 0.5 µM | Selective for PDE3. | Intermittent Claudication.[2][6][7][8] |
| Papaverine | PDE10 (Non-selective) | ~0.1 - 30 µM | Non-selective (PDE10 preference). | Vasospasm (Historical). |
Analysis of Potency Data
-
Potency vs. Selectivity: Ibudilast is less potent (higher IC50) than modern, targeted inhibitors like Roflumilast (nanomolar range). However, its value lies in its polypharmacology . By inhibiting multiple PDEs (3, 4, 10,[1][2][3][6][7][9] 11) and MIF, it achieves a broader anti-inflammatory effect with a better safety profile than potent pan-PDE4 inhibitors, which are often limited by emesis (vomiting).
-
The Metabolite Factor: The 6,7-dihydrodiol metabolite circulates at high levels but does not contribute to the CNS IC50. In peripheral tissues (lung, liver), it may retain some residual PDE inhibitory capacity (common for diol metabolites), but it is generally considered a clearance product rather than a therapeutic driver.
Part 3: Experimental Methodologies
To verify the potency of Ibudilast or its metabolite in your own laboratory, use the following standardized Fluorescence Polarization (FP) assay protocol.
Protocol: PDE Inhibition Assay (IMAP Technology)
Objective: Determine the IC50 of a compound against recombinant PDE enzymes.
Reagents:
-
Recombinant human PDE enzymes (PDE3A, PDE4B, etc.).
-
FAM-labeled cAMP or cGMP substrate.
-
IMAP Binding Reagent (Molecular Devices).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3, 0.1% BSA.
Workflow:
-
Preparation: Dilute this compound (or Ibudilast) in DMSO to create a concentration curve (e.g., 1 nM to 100 µM).
-
Enzyme Incubation: Add 10 µL of PDE enzyme solution to 384-well plates. Add 5 µL of compound. Incubate for 15 mins at room temperature.
-
Substrate Addition: Add 5 µL of FAM-cAMP (100 nM final). Incubate for 45 mins.
-
Reaction: The PDE enzyme cleaves the phosphate group from FAM-cAMP.
-
Termination: Add 60 µL of IMAP Binding Reagent. This reagent binds only to the non-phosphorylated product (FAM-AMP), increasing its molecular size and fluorescence polarization.
-
Readout: Measure Fluorescence Polarization (FP) on a multi-mode plate reader (Ex: 485 nm, Em: 520 nm).
-
Analysis: Plot FP vs. log[Compound]. Fit to a 4-parameter logistic equation to calculate IC50.
Assay Workflow Diagram
Figure 2: Step-by-step workflow for determining PDE inhibitory potency.
References
-
Gibson, L. C., et al. (2006). "The inhibitory profile of Ibudilast against the human phosphodiesterase enzyme family."[1][3][6][7] European Journal of Pharmacology. Link
- Defines the IC50 profile of Ibudilast against PDE3, 4, 10, 11.
-
Rolan, P., et al. (2008). "Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses." British Journal of Clinical Pharmacology. Link
- Identifies this compound as the major metabolite and confirms its lack of CNS penetr
-
Cho, Y., et al. (2010). "Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast."[3] Proceedings of the National Academy of Sciences. Link
- Describes the secondary mechanism of MIF inhibition.
-
ClinicalTrials.gov. "Evaluation of MN-166 (Ibudilast) in ALS." Link
- Provides context on the clinical dosing and therapeutic targets (ALS/Neuroinflamm
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Perspectives on PDE4B Inhibition in Adipose Tissue Dysfunction and Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.pan.pl [journals.pan.pl]
- 7. The inhibitory profile of Ibudilast against the human phosphodiesterase enzyme family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
6,7-Dihydrodiol-ibudilast proper disposal procedures
Technical Advisory: Safe Handling and Disposal of 6,7-Dihydrodiol-ibudilast
Executive Summary & Scientific Context
This guide outlines the mandatory disposal procedures for This compound , the primary metabolite of the phosphodiesterase (PDE) inhibitor Ibudilast.
While Ibudilast (parent API) is well-characterized, its metabolites often lack specific Safety Data Sheets (SDS). In the absence of metabolite-specific toxicological data, the precautionary principle mandates that this compound be handled with the same containment rigor as the parent compound.
Why this matters:
-
Bioactivity: As a major metabolite (representing ~30-55% of parent plasma exposure), this molecule retains significant structural integrity and potential pharmacological activity.
-
Environmental Persistence: PDE inhibitors and their heterocyclic metabolites are resistant to standard wastewater treatment biodegradation. Drain disposal is strictly prohibited.
-
Regulatory Status: Under US EPA RCRA guidelines, this substance must be classified based on "Generator Knowledge" as a potentially hazardous pharmaceutical waste.
Chemical Hazard Profile (Parent-Proxy Approach)
Since specific toxicological data for the 6,7-dihydrodiol variant is limited, safety protocols must default to the hazard profile of Ibudilast (CAS: 50847-11-5).
| Property | Specification | Operational Implication |
| Parent Compound | Ibudilast (KC-404) | Reference standard for toxicity.[1][2] |
| Metabolite Nature | Polarized Diol Derivative | Increased water solubility compared to parent, but lipophilicity remains relevant for membrane transport. |
| GHS Classification | Acute Tox. 4 (Oral) | Harmful if swallowed.[1][2][3] Treat all dusts/solids as toxic. |
| Target Organs | Respiratory, CNS, GI | Dust inhalation is a primary exposure vector during weighing/transfer. |
| Waste Code | Non-Halogenated Organic | Must be segregated from chlorinated solvents to prevent incinerator corrosion. |
| RCRA Status | P-List/U-List Proxy | While not explicitly listed, treat as "Hazardous Waste Pharmaceutical" (HWP). |
Waste Classification & Segregation Logic
Effective disposal begins at the bench. You must segregate waste streams immediately upon generation to avoid cross-contamination and regulatory fines.
Decision Matrix: The Disposal Workflow
Figure 1: Decision tree for segregating this compound waste streams based on physical state and solvent composition.
Detailed Operational Protocols
Protocol A: Solid Waste (Bulk Substance)
Applicable for: Expired reference standards, spilled powder, or lyophilized cakes.
-
Containment: Transfer the solid directly into a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Why: Avoids static charge buildup common with plastic bags which can disperse fine powders.
-
-
Labeling: Apply a hazardous waste label immediately.
-
Mandatory Fields: "Hazardous Waste," Chemical Name ("this compound"), "Toxic," and Start Date.
-
-
Secondary Containment: Place the jar inside a clear sealable bag (Zip-lock type) before placing it in the satellite accumulation area.
Protocol B: Liquid Waste (Solutions)
Applicable for: HPLC effluent, reaction mixtures, stock solutions in DMSO/Methanol.
-
Solvent Compatibility:
-
Scenario 1 (Standard): If dissolved in Methanol, DMSO, or Acetonitrile, dispose of in the Non-Halogenated Organic waste stream.
-
Scenario 2 (Extraction): If dissolved in Dichloromethane (DCM) or Chloroform, dispose of in the Halogenated waste stream.
-
-
Aqueous Mixtures: Do NOT pour down the drain. Even if the solvent is 90% water, the presence of the bioactive metabolite mandates collection in the organic waste carboy.
-
Cap Venting: Ensure waste carboys used for HPLC effluent have filtered vents to prevent pressure buildup from volatile solvents.
Protocol C: Trace Contaminated Debris
Applicable for: Weigh boats, pipette tips, gloves, and empty vials.
-
The "P-List" Rule of Thumb: Although not strictly P-listed, treat empty vials as if they were.
-
Triple Rinse:
-
Rinse the empty vial 3 times with a small volume of Methanol or Acetone.
-
Critical Step: Pour these rinses into the Liquid Waste container (Protocol B).
-
-
Disposal: Deface the label on the rinsed vial and discard it in the "Chemically Contaminated Glass" bin (sharps), not general trash.
Regulatory Compliance & Final Disposition
US EPA / RCRA Guidelines
Under the Resource Conservation and Recovery Act (RCRA), laboratories are "Generators."
-
Classification: this compound should be coded as D001 (Ignitable, if in solvent) or classified via Generator Knowledge as toxic pharmaceutical waste.
-
Sewering Ban: In accordance with the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), sewering (drain disposal) is prohibited for all hazardous pharmaceutical wastes.
Final Destruction Method
The only acceptable final disposition method for this compound is High-Temperature Incineration .
-
Ensure your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) is instructed to incinerate, not landfill.
-
Incineration ensures the complete breakdown of the pyrazolopyridine ring system, preventing bioaccumulation in the water table.
Emergency Spill Procedures
In the event of a powder spill (>10 mg):
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (to prevent inhalation of dust).
-
Containment: Cover the spill with a damp paper towel (dampened with water or methanol) to prevent dust generation.
-
Cleanup: Wipe up the material. Clean the surface with a soap/water solution followed by a methanol wipe.
-
Disposal: Place all cleanup materials (towels, gloves) into a dedicated hazardous waste bag and seal immediately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3671, Ibudilast. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (Final Rule).[4] Federal Register.[5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6] Retrieved from [Link]
Sources
Personal protective equipment for handling 6,7-Dihydrodiol-ibudilast
Executive Summary & Compound Context[1][2]
6,7-Dihydrodiol-ibudilast is the primary pharmacologically active metabolite of Ibudilast (AV-411), a non-selective phosphodiesterase (PDE) inhibitor targeting PDE4 and PDE10.
The Safety Paradox: While metabolites are often viewed as "downstream" byproducts, they frequently retain or exceed the potency of the parent compound. In the absence of a dedicated, experimentally validated Occupational Exposure Limit (OEL) for this specific metabolite, scientific integrity dictates we apply the Precautionary Principle.
We treat this compound as a Potent Compound (Occupational Exposure Band 3/4) until definitive toxicology proves otherwise. This guide mandates a "Performance-Based Control" strategy, prioritizing containment at the source over reliance solely on PPE.
Hazard Identification & Risk Assessment
Basis of Classification: As a structural analog and metabolite of Ibudilast (CAS: 50847-11-5), we extrapolate hazards based on the parent compound's toxicology and the FDA MIST (Metabolites in Safety Testing) guidance.
| Hazard Category | GHS Classification (Proxy) | Operational Implication |
| Acute Toxicity (Oral) | Category 4 (H302) | Harmful if swallowed. Strict hygiene; no open-bench handling of powders. |
| Skin/Eye Irritation | Category 2 (H315, H319) | Irritant. Mucous membrane protection is non-negotiable. |
| Target Organ Toxicity | STOT-SE 3 (H335) | Respiratory Irritant. Dust generation is the primary exposure vector. |
| Reproductive Toxicity | Suspected (PDE Inhibitor class effect) | Teratogenicity Risk. Pregnant personnel should avoid handling. |
Personal Protective Equipment (PPE) Matrix
The "Self-Validating" Protocol: Do not view PPE as a static list. It is a system. For example, the "Double-Glove" technique is not just for extra thickness; it is a visual breach detection system . If the outer glove tears, the inner color provides immediate contrast, signaling a stop-work event.
PPE Specifications Table
| Body Zone | Recommended Equipment | Technical Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 only if inside a Biosafety Cabinet. | Protection Factor: Powders of PDE inhibitors are highly electrostatic. Simple surgical masks provide zero protection against aerosolized micron-sized particles. |
| Dermal (Hands) | Double Nitrile Gloving. Inner: Bright Blue/White (4 mil). Outer: Purple/Black (5-8 mil, Extended Cuff). | Permeation Resistance: Nitrile offers excellent resistance to organic amines. The extended cuff must go over the lab coat sleeve to prevent wrist exposure. |
| Ocular | Chemical Splash Goggles (Indirect Venting). | aerosol Defense: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. |
| Body | Tyvek® Lab Coat (Disposable, rear-closing) or Coveralls. | Fomite Control: Cotton lab coats trap dust in fibers, carrying contamination out of the lab. Disposable Tyvek sheds particles and is incinerated after use. |
PPE Decision Logic
The following diagram illustrates the decision workflow for selecting PPE based on the physical state of the compound.
Figure 1: Risk-based PPE selection logic. Note that solid powders always default to higher containment due to inhalation risks.
Operational Protocols: The "How-To"
A. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the weighing of the dry powder.
-
Engineering Control: Perform all weighing inside a Contained Vented Enclosure (CVE) or a Class II Biosafety Cabinet . Never weigh on an open bench.
-
Static Management: this compound powder is likely electrostatic. Use an anti-static gun or ionizer bar before opening the vial. This prevents the powder from "jumping" onto gloves or the balance pan.
-
The "Wet Method": If possible, taring the vial and adding solvent directly to the shipping vial is safer than transferring dry powder. Solubilize first, then transfer.
B. Solubilization
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard solvent (Solubility ~28 mg/mL).
-
Permeation Warning: DMSO is a potent skin penetrant and will carry the dissolved drug through intact skin.
-
Protocol: When using DMSO, change outer gloves immediately if a splash occurs. Nitrile is permeable to DMSO over time.
C. Decontamination & Spill Response
If dry powder spills:
-
Do NOT sweep. Sweeping aerosolizes the drug.
-
Cover the spill with a paper towel soaked in 10% bleach or simple soap/water solution to dampen the powder.
-
Wipe from the outside in.[1]
-
Dispose of all cleanup materials as hazardous chemical waste.
Waste Disposal & Environmental Stewardship
We adhere to a "Cradle-to-Grave" stewardship model. As a bioactive metabolite, this compound must not enter municipal water systems.
Figure 2: Waste stream segregation ensuring zero environmental release.
Disposal Specifications:
-
Labeling: "Hazardous Waste - Toxic - this compound."
-
Method: High-Temperature Incineration. This is the only validated method to destroy the phenanthroline-like core structure of Ibudilast derivatives.
-
Do Not: Do not autoclave (insufficient temperature for chemical destruction) or dilute down the drain.
References
-
PubChem. (n.d.). Ibudilast (Compound CID 3671). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
